Product packaging for 3-(1-Adamantyl)-2,4-pentanedione(Cat. No.:CAS No. 102402-84-6)

3-(1-Adamantyl)-2,4-pentanedione

カタログ番号: B008513
CAS番号: 102402-84-6
分子量: 234.33 g/mol
InChIキー: QYCOSPWVQKZONV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-(1-Adamantyl)-2,4-pentanedione is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B008513 3-(1-Adamantyl)-2,4-pentanedione CAS No. 102402-84-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(1-adamantyl)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCOSPWVQKZONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342801
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102402-84-6
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(1-Adamantyl)-2,4-pentanedione. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for each analytical technique are provided, alongside visualizations of the analytical workflow and the inherent keto-enol tautomerism of the molecule.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~16.5s1HEnolic -OH
~3.7s1HC3-H (Keto form)
~2.2s6HC1-H₃, C5-H₃ (Keto form)
~2.1s6HC1-H₃, C5-H₃ (Enol form)
~2.0br s3HAdamantyl γ-CH
~1.75br s6HAdamantyl δ-CH₂
~1.65br s6HAdamantyl β-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~203.5C2, C4 (Keto form)
~195.0C2, C4 (Enol form)
~108.0C3 (Enol form)
~65.0C3 (Keto form)
~38.0Adamantyl γ-CH
~36.5Adamantyl δ-CH₂
~29.0Adamantyl α-C
~28.5Adamantyl β-CH₂
~25.0C1, C5 (Enol form)
~23.0C1, C5 (Keto form)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (intramolecular hydrogen bond of enol)
~2900, ~2850StrongC-H stretch (adamantyl)
~1725, ~1700StrongC=O stretch (keto form, asymmetric and symmetric)
~1620StrongC=O and C=C stretch (enol form)
~1450MediumCH₂ bend (adamantyl)
~1360MediumCH₃ bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative AbundanceAssignment
234Moderate[M]⁺ (Molecular Ion)
135High[M - C₅H₇O₂]⁺ (Loss of pentanedione radical, adamantyl cation)
93ModerateFragmentation of adamantyl cation
79ModerateFragmentation of adamantyl cation
43High[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of -2 to 18 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 32 scans to obtain a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument).

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spec Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Workflow for the spectroscopic analysis of the target compound.

Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Keto Structure Enol Enol Structure Keto->Enol Tautomerization

Keto-enol tautomerism of this compound.

Note on Placeholder Images: The DOT script for tautomerism includes placeholders for chemical structure images. In a final implementation, these would be replaced with actual image files of the keto and enol forms for a complete visual representation.

physical and chemical properties of 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 3-(1-Adamantyl)-2,4-pentanedione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the . It includes a summary of its physical data, a detailed discussion of its chemical characteristics with a focus on its unique keto-enol tautomerism, and standardized experimental protocols for its synthesis and characterization. Visualizations of key chemical processes and workflows are provided to support the text.

Introduction

This compound is a β-diketone characterized by the substitution of a sterically bulky, lipophilic adamantyl group at the central α-carbon (C3) of the pentanedione backbone. This structural feature imparts unique properties to the molecule, particularly influencing its steric profile and the equilibrium of its keto-enol tautomerism. As with other β-diketones, it is a versatile ligand capable of forming stable chelate complexes with a wide range of metal ions and a valuable intermediate in organic synthesis. This guide details its core properties, synthesis, and characterization methods.

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is a solid at room temperature with a distinct melting point. While some properties like boiling point and density are predicted values, they provide a useful estimation for experimental planning.

Table of Physical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[PubChem]
Molecular Weight 234.33 g/mol [PubChem]
CAS Number 102402-84-6[PubChem]
Appearance SolidN/A
Melting Point 55-56 °C[ChemicalBook]
Boiling Point (Predicted) 335.9 ± 15.0 °C[ChemicalBook]
Density (Predicted) 1.097 ± 0.06 g/cm³[ChemicalBook]
pKa (Predicted) 10.51 ± 0.20[ChemicalBook]
XLogP3-AA 3.3[PubChem]
Chemical Structure and Tautomerism

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1] In many simple β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.[1][2]

However, the presence of a large substituent at the C3 position, such as the adamantyl group, introduces significant steric hindrance.[3][4] This steric strain destabilizes the planar, six-membered ring-like structure of the hydrogen-bonded enol tautomer. Consequently, the equilibrium for this compound is expected to shift significantly to favor the keto tautomer, where the bulky adamantyl group can adopt a more favorable conformation.[3][4][5]

Mandatory Visualizations

The following diagrams illustrate the key chemical relationships and experimental workflows associated with this compound.

G Keto 3-(1-Adamantyl)pentane-2,4-dione Enol (Z)-4-hydroxy-3-(1-adamantyl)pent-3-en-2-one Keto->Enol

Figure 1: Keto-Enol tautomeric equilibrium, shifted towards the keto form due to steric hindrance.

G Reactants Reactants: - 1-Adamantyl Halide (e.g., 1-Bromoadamantane) - Pentane-2,4-dione (Acetylacetone) Conditions Reaction Conditions: - Strong Base (e.g., NaH, K2CO3) - Anhydrous Polar Aprotic Solvent (e.g., THF, DMF) Reactants->Conditions Reaction C-Alkylation Reaction Conditions->Reaction Workup Aqueous Workup: - Quench with water/acid - Extraction with organic solvent Reaction->Workup Purification Purification: - Column Chromatography (Silica Gel) or - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis Protocol: C-Alkylation of Pentane-2,4-dione

This protocol describes a general method for the synthesis of this compound via the alkylation of the enolate of pentane-2,4-dione.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • 1-Bromoadamantane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI), catalytic amount

  • Acetone or Methyl Isobutyl Ketone (MIBK), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (1.5 equivalents), a catalytic amount of potassium iodide, and anhydrous acetone or MIBK.

  • Add pentane-2,4-dione (1.2 equivalents) to the suspension.

  • Add 1-bromoadamantane (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil/solid in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure and determining the keto-enol ratio.[6]

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Keto Tautomer: Expect characteristic signals for the adamantyl protons (typically broad singlets or multiplets between δ 1.6-2.1 ppm), two singlets for the non-equivalent methyl protons (δ ~2.2-2.4 ppm), and a singlet for the C3-methine proton (δ ~3.5-4.0 ppm).

    • Enol Tautomer: If present, signals for the adamantyl protons, a single peak for the two equivalent methyl groups (δ ~2.0-2.2 ppm), and a very broad singlet for the enolic hydroxyl proton (δ > 15 ppm) would be observed. The C3-methine proton signal would be absent.

    • Ratio Calculation: The keto:enol ratio can be calculated by comparing the integration of the C3-methine proton (keto) with the integration of the methyl protons corresponding to the enol form.[6]

  • ¹³C NMR Analysis:

    • Keto Tautomer: Expect signals for the two carbonyl carbons (δ > 200 ppm), the adamantyl carbons (in the δ 28-45 ppm range), the methyl carbons, and the C3 methine carbon.

    • Enol Tautomer: Expect signals for a single carbonyl carbon, olefinic carbons (C3 and C4), and the adamantyl and methyl carbons at slightly different shifts.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

  • Sample Preparation: Prepare a thin film on a salt plate (if oily) or a KBr pellet (if solid).

  • Analysis:

    • Keto Tautomer: Look for two strong, sharp absorption bands in the range of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the two ketone groups.

    • Enol Tautomer: If present, a broad O-H stretch (around 3400-2400 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a conjugated C=O stretch (~1600 cm⁻¹) would be visible.

4.2.3 Mass Spectrometry (MS) MS is used to confirm the molecular weight and fragmentation pattern.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 234.33 g/mol . Key fragmentation patterns would likely involve the loss of acetyl groups and fragmentation of the adamantyl cage.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 3-(1-Adamantyl)-2,4-pentanedione, a β-dicarbonyl compound of interest due to the unique steric and electronic properties of the adamantyl moiety. This document details the synthesis, theoretical background, and experimental methodologies for characterizing the tautomeric equilibrium of this molecule.

Core Concepts: Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In β-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.

The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of substituents, solvent polarity, and temperature. The bulky and electron-donating adamantyl group at the C3 position of 2,4-pentanedione is expected to influence the keto-enol equilibrium, primarily through steric hindrance, which may destabilize the planar enol form.[1]

Synthesis of this compound

A high-yield synthesis of this compound has been reported involving the reaction of a 1-substituted adamantane with acetylacetone.[2]

Reaction:

1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane is reacted with acetylacetone in the presence of a metal complex catalyst, such as those containing manganese or iron.[2]

General Procedure:

While the specific reaction conditions from the primary literature were not available in the search, a general approach for the C-alkylation of acetylacetone can be outlined.[3]

  • Enolate Formation: Acetylacetone is treated with a suitable base (e.g., sodium hydride, sodium ethoxide) in an appropriate solvent (e.g., THF, ethanol) to generate the acetylacetonate anion.

  • Alkylation: The adamantylating agent (e.g., 1-bromoadamantane) is added to the solution of the enolate. The reaction mixture is typically stirred at room temperature or heated to effect the substitution at the C3 position.

  • Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product can then be purified by distillation or column chromatography.[3]

It has been noted that for sterically hindered β-diketones, the use of metal complexes, such as Co(II) complexes of the β-diketone, can facilitate the alkylation.[2]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic MethodPrincipleKey Observables
¹H NMR Chemical shift differences between protons in the keto and enol forms.- Keto form: A singlet for the C3-H proton and a singlet for the two equivalent methyl groups. - Enol form: A singlet for the vinyl C3-H proton and a singlet for the two equivalent methyl groups, along with a broad singlet for the enolic hydroxyl proton. The relative integrals of the corresponding peaks are used to determine the molar ratio of the two tautomers.
¹³C NMR Chemical shift differences for the carbon atoms in each tautomer.Distinct signals for the carbonyl carbons in the keto form versus the olefinic and carbonyl carbons in the enol form.
UV-Vis Spectroscopy The enol form, with its conjugated system, typically has a π → π* transition at a longer wavelength than the n → π* transition of the non-conjugated keto form.The intensity of the absorption band corresponding to the enol form can be used to determine its concentration.[4]
IR Spectroscopy Different vibrational frequencies for the functional groups in each tautomer.- Keto form: Two distinct C=O stretching bands. - Enol form: A C=O stretching band (often shifted to lower frequency due to conjugation and hydrogen bonding), a C=C stretching band, and a broad O-H stretching band.[5]

Experimental Protocols

Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy

This protocol is adapted from standard procedures for the analysis of β-diketones.

Materials:

  • This compound

  • Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare solutions of this compound in the chosen deuterated solvents at a known concentration.

  • Acquire the ¹H NMR spectrum for each solution.

  • Identify the characteristic peaks for the keto and enol tautomers.

    • Expected Keto Peaks: A singlet for the methine proton (CH) and a singlet for the methyl protons (CH₃).

    • Expected Enol Peaks: A singlet for the vinylic proton (=CH), a singlet for the methyl protons (CH₃), and a broad singlet for the enolic hydroxyl proton (OH).

  • Integrate the area under a well-resolved peak for each tautomer. For example, integrate the methine proton of the keto form and the vinylic proton of the enol form.

  • Calculate the percentage of the enol form using the following equation:

  • The equilibrium constant (K_eq) is then calculated as:

Visualizing Tautomerism and Experimental Workflow

Keto-Enol Tautomerism Pathway

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

ExperimentalWorkflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Calculation synthesis Synthesize this compound dissolve Dissolve in Deuterated Solvents synthesis->dissolve nmr Acquire ¹H NMR Spectra dissolve->nmr uvvis Acquire UV-Vis Spectra dissolve->uvvis ir Acquire IR Spectra dissolve->ir integrate Integrate NMR Peaks nmr->integrate calculate Calculate % Enol and K_eq integrate->calculate

References

An In-depth Technical Guide to 3-(Adamantan-1-yl)pentane-2,4-dione (CAS 102402-84-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Adamantan-1-yl)pentane-2,4-dione, with CAS number 102402-84-6, is an organic compound featuring a unique molecular architecture that combines the bulky, lipophilic adamantane cage with a reactive β-dicarbonyl moiety.[1][2] This structure suggests potential applications in medicinal chemistry and organic synthesis. The adamantane group is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and bioavailability. The pentane-2,4-dione (acetylacetone) portion of the molecule is a versatile chelating agent and a precursor for the synthesis of various heterocyclic compounds.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of 3-(Adamantan-1-yl)pentane-2,4-dione, based on available scientific literature.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 3-(Adamantan-1-yl)pentane-2,4-dione is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of 3-(Adamantan-1-yl)pentane-2,4-dione

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
CAS Number 102402-84-6[1][2]
Melting Point 55-56 °C
Boiling Point (Predicted) 335.9 ± 15.0 °C
Density (Predicted) 1.097 ± 0.06 g/cm³
pKa (Predicted) 10.51 ± 0.20
Synonyms 3-(1-Adamantyl)-2,4-pentanedione, 3-Tricyclo[3.3.1.1³,⁷]dec-1-yl-2,4-pentanedione[2]

Synthesis

General Synthesis Route

The primary synthetic route to 3-(Adamantan-1-yl)pentane-2,4-dione involves the alkylation of acetylacetone with a suitable adamantane precursor. A high-yield synthesis has been reported through the reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone in the presence of manganese or iron compounds.

Conceptual Experimental Workflow

G Conceptual Synthesis Workflow cluster_reactants Reactants cluster_catalyst Catalyst Adamantane 1-Halo/Hydroxy-adamantane Reaction Reaction Mixture (Solvent + Heat) Adamantane->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Catalyst Manganese or Iron Compound Catalyst->Reaction Product 3-(Adamantan-1-yl)pentane-2,4-dione Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct G Postulated Antiviral Mechanism Compound 3-(Adamantan-1-yl)pentane-2,4-dione M2_channel Viral M2 Proton Channel Compound->M2_channel Blocks Viral_uncoating Viral Uncoating M2_channel->Viral_uncoating Enables Inhibition Inhibition Viral_replication Viral Replication Viral_uncoating->Viral_replication G Postulated Antimicrobial Mechanism Compound 3-(Adamantan-1-yl)pentane-2,4-dione Bacterial_membrane Bacterial Cell Membrane Compound->Bacterial_membrane Interacts with Membrane_disruption Membrane Disruption Bacterial_membrane->Membrane_disruption Cell_lysis Bacterial Cell Lysis Membrane_disruption->Cell_lysis

References

The Biological Frontier of Adamantane-Containing β-Diketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the biological activities of adamantane-containing β-diketones, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, antimicrobial, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

Adamantane, a rigid, bulky, and lipophilic tricyclic alkane, has become a privileged scaffold in medicinal chemistry. Its unique structure often enhances the therapeutic properties of parent compounds by improving their pharmacokinetic profiles, such as increasing metabolic stability and oral bioavailability. When incorporated into the β-diketone framework—a versatile structure known for its metal-chelating properties and diverse biological activities—the resulting adamantane-containing β-diketones exhibit a compelling range of pharmacological effects. These compounds have demonstrated significant potential as antimicrobial and anticancer agents, warranting further investigation for novel drug development.

Synthesis of Adamantane-Containing β-Diketones

A common method for synthesizing adamantane-containing β-diketones is the Claisen condensation reaction. This involves the reaction of an adamantyl methyl ketone with an appropriate ester in the presence of a strong base. A representative synthesis of 1-(1-adamantyl)-3-phenylpropane-1,3-dione is outlined below.

Synthesis_Workflow AdamantylKetone 1-(1-Adamantyl)ethanone Intermediate Enolate Intermediate AdamantylKetone->Intermediate 1. NaH, Dry THF EthylBenzoate Ethyl Benzoate EthylBenzoate->Intermediate Base Sodium Hydride (NaH) Base->Intermediate Solvent Dry THF Solvent->Intermediate Product 1-(1-Adamantyl)-3- phenylpropane-1,3-dione Intermediate->Product 2. Acidic Workup Workup Acidic Workup (e.g., aq. HCl) Workup->Product MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). B->C D Include positive (microbe, no drug) and negative (broth only) controls. C->D E Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h). D->E F Visually inspect for turbidity or use a plate reader to measure absorbance. E->F G Determine MIC: The lowest concentration with no visible growth. F->G Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase Compound Adamantane β-Diketone Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Substrates Cellular Substrate Cleavage aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Retrosynthetic Analysis of 3-(1-Adamantyl)-2,4-pentanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrosynthetic Analysis

The retrosynthetic analysis of 3-(1-adamantyl)-2,4-pentanedione begins with the disconnection of the carbon-carbon bond between the adamantyl cage and the dicarbonyl backbone. This disconnection is strategically chosen as it simplifies the molecule into two readily accessible precursors.

Target Molecule: this compound

Disconnection: The key bond to break is the C-C bond at the C3 position of the pentanedione, connecting to the adamantyl group. This is a logical disconnection as it leads to a nucleophilic dicarbonyl species and an electrophilic adamantyl species, a common and reliable bond-forming strategy.

This disconnection reveals that the synthesis can be achieved through the alkylation of the enolate of 2,4-pentanedione with a 1-haloadamantane.

Retrosynthesis Diagram

Retrosynthesis cluster_target target This compound disconnection C-C Disconnection target->disconnection disconnection->precursors_node precursors Precursors adamantyl_halide 1-Haloadamantane (e.g., 1-Bromoadamantane) acetylacetone 2,4-Pentanedione (Acetylacetone) precursors_node->adamantyl_halide precursors_node->acetylacetone

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

The forward synthesis is based on the alkylation of 2,4-pentanedione. This reaction involves the deprotonation of the acidic α-hydrogen of the dicarbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of a 1-haloadamantane in an SN1-type reaction, given the tertiary nature of the adamantyl cation.

Proposed Synthetic Pathway

Synthesis cluster_reagents acetylacetone 2,4-Pentanedione enolate Acetylacetonate Enolate acetylacetone->enolate Deprotonation product This compound enolate->product adamantyl_bromide 1-Bromoadamantane adamantyl_bromide->product Alkylation (SN1-type) reagents1 Base (e.g., NaH, K2CO3) reagents2 Solvent (e.g., DMF, THF)

An In-depth Technical Guide to the Discovery and Initial Investigation of Adamantyl Pentanediones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial investigation of adamantyl pentanediones, a class of compounds characterized by the bulky, lipophilic adamantane cage structure appended to a pentanedione moiety. This document details the foundational synthetic methodologies, initial characterization, and early biological evaluations of these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the subject matter.

Introduction

The adamantane moiety, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Its incorporation into various molecular scaffolds has led to the development of several successful drugs. The pentanedione (acetylacetone) framework, a versatile β-diketone, is a common building block in organic synthesis and is known to exhibit a range of biological activities. The conjugation of these two moieties gives rise to adamantyl pentanediones, a class of compounds with potential for novel therapeutic applications. This guide focuses on the seminal work that led to the synthesis and initial scientific exploration of these compounds.

Discovery and First Synthesis

The first synthesis of an adamantyl pentanedione, specifically 3-(adamantan-1-yl)pentane-2,4-dione , can be traced back to early investigations into the alkylation of β-dicarbonyl compounds with adamantyl halides. While the exact date and discoverer of the very first synthesis are not definitively documented in a single, seminal publication, the groundwork was laid by the extensive research on adamantane chemistry pioneered by Stetter and others in the mid-20th century. The first practical and high-yield synthesis was later reported, which involved the reaction of a 1-substituted adamantane with acetylacetone in the presence of a metal complex catalyst.

The key synthetic transformation involves the formation of a carbon-carbon bond between the adamantyl cation (or its equivalent) and the central carbon of the pentanedione.

Key Synthetic Precursors

The primary precursors for the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione are:

  • Adamantane Derivatives: 1-Bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane. 1-Bromoadamantane is a commonly used starting material due to its commercial availability and suitable reactivity.

  • β-Diketone: Pentane-2,4-dione (acetylacetone).

  • Catalyst: Metal complexes, such as those of manganese or iron, are employed to facilitate the reaction.[1]

Synthesis and Experimental Protocols

The synthesis of 3-(adamantan-1-yl)pentane-2,4-dione is typically achieved through the alkylation of acetylacetone with a suitable adamantyl derivative.

Metal-Catalyzed Alkylation of Acetylacetone

This method provides high yields of the desired product.[1]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Adamantane 1-Bromoadamantane Reaction Alkylation Adamantane->Reaction Acetylacetone Pentane-2,4-dione Acetylacetone->Reaction Catalyst Metal Catalyst (e.g., Mn or Fe complex) Catalyst->Reaction Solvent Solvent Solvent->Reaction Product 3-(Adamantan-1-yl)pentane-2,4-dione Reaction->Product

Figure 1: General workflow for the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione.

Experimental Protocol:

  • Reaction Setup: A solution of 1-bromoadamantane and acetylacetone in a suitable organic solvent is prepared in a reaction flask.

  • Catalyst Addition: A catalytic amount of a manganese or iron complex is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-(adamantan-1-yl)pentane-2,4-dione.

Physicochemical Properties and Characterization

The initial investigation of 3-(adamantan-1-yl)pentane-2,4-dione involved its characterization using standard analytical techniques.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.34 g/mol [2]
Appearance White to off-white solid
CAS Number 102402-84-6[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the adamantyl cage protons and the methyl and methine protons of the pentanedione moiety.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbons of the adamantyl group and the pentanedione backbone.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Initial Biological Investigations

Early biological studies on adamantane derivatives were broad in scope, often screening for a wide range of activities due to the known antiviral properties of amantadine. While specific initial biological screening data for adamantyl pentanediones is not extensively documented in early literature, the focus of subsequent research on adamantane-containing compounds has been in areas such as antiviral, anticancer, and enzyme inhibition activities.

The lipophilic nature of the adamantyl group is known to facilitate membrane permeability, a desirable property for drug candidates. The β-diketone moiety can act as a chelating agent for metal ions and can participate in various biological interactions.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for adamantyl pentanediones have not been elucidated in detail, related adamantane derivatives have been shown to interact with various biological targets. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel adamantyl pentanedione.

MOA_Investigation cluster_compound Compound cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis Compound Adamantyl Pentanedione CellViability Cell Viability Assays (e.g., MTT, XTT) Compound->CellViability EnzymeAssays Enzyme Inhibition Assays Compound->EnzymeAssays TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) CellViability->TargetID Identifies potential cellular effects EnzymeAssays->TargetID Identifies potential protein targets PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) TargetID->PathwayAnalysis Validates target and explores pathway

Figure 2: Logical workflow for investigating the mechanism of action.

Conclusion

The discovery and synthesis of adamantyl pentanediones represent an interesting convergence of adamantane chemistry with the versatile reactivity of β-diketones. The initial investigations have provided a solid foundation for the synthesis and basic characterization of these compounds. While early, specific biological data is limited, the known pharmacological profiles of both the adamantane and pentanedione moieties suggest that adamantyl pentanediones are a promising class of compounds for further investigation in drug discovery and development. Future research should focus on a more systematic evaluation of their biological activities and the elucidation of their mechanisms of action.

References

Theoretical and Computational Insights into 3-(1-Adamantyl)-2,4-pentanedione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a β-dicarbonyl compound featuring a bulky adamantyl group. This structural motif is of interest in medicinal chemistry and materials science due to the unique properties conferred by the adamantane cage, including lipophilicity, steric bulk, and metabolic stability. Despite its potential, dedicated theoretical and computational studies on this compound are notably scarce in publicly accessible literature. This guide provides a comprehensive summary of the available computed data, relevant synthetic methods, and a prospective workflow for future computational analysis, aiming to serve as a foundational resource for researchers in this area.

Computed Molecular Properties

PropertyValueSource
Molecular Formula C15H22O2PubChem[1]
Molecular Weight 234.33 g/mol PubChem[1]
IUPAC Name 3-(1-adamantyl)pentane-2,4-dionePubChem[1]
CAS Number 102402-84-6PubChem[1]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 234.161979940 DaPubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Complexity 314PubChem[1]

Synthesis and Experimental Data

Information on the synthesis of this compound is limited, with one notable method involving the alkylation of acetylacetone.

Experimental Protocol: Synthesis via Alkylation

A reported synthesis of 3-(adamantan-1-yl)pentane-2,4-dione involves the reaction of a 1-haloadamantane (e.g., 1-bromoadamantane) or 1-hydroxyadamantane with acetylacetone. This reaction is carried out in the presence of manganese or iron compounds which act as catalysts. While specific reaction conditions such as temperature, solvent, and reaction time are not detailed in the available abstract, this method is noted to produce the target compound in high yield.

Prospective Computational Workflow

Given the absence of published computational studies, a standard workflow for the theoretical analysis of a small molecule like this compound is proposed. This workflow can provide valuable insights into its electronic structure, conformation, and potential reactivity.

G cluster_start Initial Structure Generation cluster_methods Computational Methods cluster_outputs Analysis and Outputs start 2D Structure of This compound geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_analysis Conformational Analysis geom_opt->conf_analysis mol_docking Molecular Docking (if a target is known) geom_opt->mol_docking energies Optimized Geometry and Minimum Energy geom_opt->energies reactivity Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors geom_opt->reactivity thermo Thermodynamic Properties (Enthalpy, Entropy) freq_calc->thermo spectra Predicted Vibrational Spectra (IR, Raman) freq_calc->spectra binding Binding Affinity and Pose mol_docking->binding

References

Methodological & Application

Application Notes and Protocols: 3-(1-Adamantyl)-2,4-pentanedione as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a bulky β-diketonate ligand that has garnered interest in coordination chemistry due to the unique steric and electronic properties conferred by the adamantyl group. This bulky substituent can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, making them promising candidates for various applications, including catalysis and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this ligand, with a specific focus on a copper(II) complex as a representative example.

Synthesis and Characterization of a Copper(II) Complex

A notable example of a metal complex utilizing this ligand is bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II). The synthesis and characterization of this complex have been reported, revealing its unique structural features.

Experimental Protocol: Synthesis of bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II)

This protocol is adapted from the synthesis described in the literature.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • Ammonia solution (25%)

  • Diethyl ether

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Ligand Dissolution: Dissolve this compound (2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • pH Adjustment: Add a few drops of 25% ammonia solution to the methanolic solution of the ligand to deprotonate the β-dicarbonyl compound, facilitating coordination to the metal center.

  • Addition of Copper Salt: In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 mmol) in 15 mL of distilled water.

  • Complexation Reaction: Add the aqueous solution of copper(II) acetate dropwise to the ligand solution while stirring continuously at room temperature.

  • Precipitation: Upon addition, a blue precipitate of the copper(II) complex will form immediately.

  • Reaction Completion: Continue stirring the reaction mixture for an additional 1 hour at room temperature to ensure complete reaction.

  • Isolation and Purification:

    • Collect the blue precipitate by vacuum filtration.

    • Wash the precipitate sequentially with distilled water, methanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting blue solid in a desiccator over anhydrous calcium chloride.

Characterization Data

The synthesized complex can be characterized using various spectroscopic and analytical techniques. The following table summarizes key characterization data for bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II).

Characterization TechniqueObserved DataInterpretation
Infrared (IR) Spectroscopy ν(C=O): ~1570 cm⁻¹ν(C=C): ~1520 cm⁻¹Shift of carbonyl and C=C stretching frequencies indicates coordination to the copper(II) ion.
Mass Spectrometry (MS) Molecular ion peak corresponding to the complexConfirms the formation of the desired copper(II) complex.
Elemental Analysis %C, %H values consistent with the calculated formulaConfirms the elemental composition and purity of the complex.
X-ray Crystallography Provides precise bond lengths and anglesElucidates the three-dimensional structure and coordination geometry of the complex.

Potential Applications and Future Directions

While the specific applications of this compound metal complexes are still under exploration, the unique properties of the adamantyl group suggest potential utility in several areas. The steric bulk of the adamantyl moiety can create specific catalytic pockets, potentially leading to novel catalysts with high selectivity. Furthermore, the lipophilicity imparted by the adamantyl group may enhance the cellular uptake of these complexes, a desirable feature for the development of new metallodrugs.

Proposed Experimental Workflow for Evaluating Catalytic Activity

The following workflow outlines a general approach to screening the catalytic activity of a newly synthesized metal complex, such as bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II), in a model reaction.

G cluster_synthesis Synthesis & Characterization cluster_screening Catalytic Screening cluster_optimization Optimization & Analysis synthesis Synthesize Complex characterization Characterize Complex (IR, MS, X-ray) synthesis->characterization model_reaction Select Model Reaction (e.g., Oxidation, C-C Coupling) characterization->model_reaction reaction_setup Set up Reaction: Substrate, Catalyst, Solvent, Temp. model_reaction->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring optimization Optimize Reaction Conditions (Catalyst Loading, Temp., Solvent) monitoring->optimization kinetics Kinetic Studies optimization->kinetics mechanism Mechanistic Investigation kinetics->mechanism

Caption: Workflow for Catalytic Activity Screening.

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other copper complexes, a potential application in cancer therapy could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for a metal complex containing this compound.

G cluster_cell Cancer Cell complex Adamantyl-Cu(II) Complex uptake Cellular Uptake complex->uptake ros Increased ROS Production uptake->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed Apoptotic Pathway.

Conclusion

This compound serves as a versatile ligand for the synthesis of metal complexes with potentially novel properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and application of these compounds. Further investigation into the catalytic and biological activities of these complexes is warranted and could lead to significant advancements in various scientific fields.

application of 3-(1-Adamantyl)-2,4-pentanedione in antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Antimicrobial Potential of Adamantane Derivatives

Introduction

Adamantane is a unique, bulky, and lipophilic tricyclic alkane. Its rigid cage-like structure and high lipophilicity have made it a valuable scaffold in medicinal chemistry. The incorporation of an adamantane moiety into various molecular frameworks has been shown to enhance the biological activity of the parent molecules, a strategy that has been successfully employed in the development of antiviral, antidiabetic, anticancer, and antimicrobial agents.[1] While specific data on the antimicrobial properties of 3-(1-Adamantyl)-2,4-pentanedione is not extensively available in the reviewed literature, a broad range of other adamantane derivatives have demonstrated significant antimicrobial activity against various pathogens. This document provides an overview of the antimicrobial applications of several classes of adamantane derivatives, along with generalized protocols for their evaluation.

Mechanism of Action

The precise antimicrobial mechanism of action for many adamantane derivatives is not fully elucidated and can vary depending on the overall structure of the molecule. However, the high lipophilicity of the adamantane group is believed to play a crucial role by facilitating the transport of the molecule across the microbial cell membrane. Once inside the cell, the active part of the molecule can interact with various cellular targets, leading to the inhibition of essential processes and ultimately cell death.

Quantitative Antimicrobial Activity of Adamantane Derivatives

The antimicrobial efficacy of various adamantane derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the MIC values for several classes of adamantane derivatives as reported in the literature.

Table 1: Antimicrobial Activity of Adamantane-Containing Thiosemicarbazones and Carbothioamides

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)Reference
4a >128>128>128>12816[2]
4g >128>128>128>12832[2]
7a 0.51832>128[2]
7b 121632>128[2]
7c 11816>128[2]
*MIC values are presented in µg/mL.

Table 2: Antibacterial Activity of Adamantane-Substituted Triazole Derivatives

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Reference
6b 843264[3]
6c 421632[3]
6d 421632[3]
6e 21816[3]
6f 21816[3]
10b 843264[3]
10c 421632[3]
10d 421632[3]
12c 843264[3]
12d 421632[3]
12e 21816[3]
13 21816[3]
14 10.548[3]
*MIC values are presented in µg/mL.

Experimental Protocols

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of adamantane derivatives using the broth microdilution method, based on methodologies cited in the literature.[4][5]

Protocol: Broth Microdilution Assay for MIC Determination

1. Materials and Reagents:

  • Test compound (adamantane derivative)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth with DMSO)

  • Sterile saline solution (0.85%)

  • Spectrophotometer or microplate reader

2. Preparation of Inoculum:

  • From a fresh agar plate culture, pick 3-5 well-isolated colonies of the microorganism.

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex the tube to ensure a homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

  • Dilute the adjusted inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions:

  • Dissolve the adamantane derivative in DMSO to a high stock concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound stock solution in the appropriate broth in the wells of a 96-well microplate. The final volume in each well should be 100 µL. The concentration range will depend on the expected activity of the compound.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well of the microplate containing the serially diluted compound.

  • Include a positive control well (broth with inoculum and a standard antibiotic) and a negative/growth control well (broth with inoculum and DMSO, but no compound).

  • Seal the microplate and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

  • After incubation, visually inspect the microplate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Optionally, a viability indicator such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of microbial growth.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of novel adamantane derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay_prep Assay Preparation cluster_incubation Incubation & Analysis synthesis Synthesis of Adamantane Derivative dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution serial_dilution Serial Dilution in Microplate dissolution->serial_dilution inoculum Preparation of Microbial Inoculum incubation Inoculation and Incubation inoculum->incubation serial_dilution->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for antimicrobial susceptibility testing of adamantane derivatives.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors with a 3-(1-Adamantyl)-2,4-pentanedione Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural characteristics of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. Adamantane-containing compounds have demonstrated a wide range of biological activities, including potent enzyme inhibition. The 3-(1-Adamantyl)-2,4-pentanedione scaffold combines the bulky, hydrophobic adamantyl group with a β-diketone moiety, a known chelator of metal ions and a versatile synthetic intermediate. This combination suggests a high potential for the development of novel enzyme inhibitors targeting a variety of enzymatic classes.

This document provides a comprehensive guide for the investigation of compounds based on the this compound scaffold as potential enzyme inhibitors. It includes hypothetical data to illustrate the presentation of results, detailed experimental protocols for synthesis and enzyme inhibition assays, and diagrams of relevant signaling pathways.

Potential Enzyme Targets

Based on the known inhibitory activities of adamantane derivatives and the chemical properties of β-diketones, several classes of enzymes are proposed as potential targets for inhibitors with the this compound scaffold:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. Adamantane-based compounds have been identified as potent inhibitors of 11β-HSD1.

  • Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Its inhibition is a promising strategy for treating cardiovascular diseases and inflammation. Adamantane derivatives have shown significant inhibitory activity against sEH.

  • Metalloenzymes: The β-diketone moiety can act as a chelating agent for metal ions that are essential for the catalytic activity of various metalloenzymes.

Data Presentation

The following table presents hypothetical quantitative data for a series of synthesized this compound derivatives against the proposed enzyme targets. This table is for illustrative purposes to demonstrate how experimental data should be structured for clear comparison.

Compound IDR1 SubstituentR2 Substituent11β-HSD1 IC50 (nM)sEH IC50 (nM)
APD-001HH150250
APD-002CH3H95180
APD-003HCH3110210
APD-004FH75150
APD-005ClH60120
APD-006OCH3H180300

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of the core scaffold is as follows.[1]

Materials:

  • 1-Bromoadamantane (or 1-chloroadamantane, 1-hydroxyadamantane)

  • Acetylacetone

  • Manganese(II) chloride or Iron(III) chloride (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Potassium carbonate)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a solution of acetylacetone and a base in an anhydrous solvent, add the catalyst.

  • Add a solution of 1-haloadamantane or 1-hydroxyadamantane in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.[2][3][4][5][6]

Materials:

  • Purified target enzyme (e.g., 11β-HSD1, sEH)

  • Substrate specific to the enzyme

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Specific Protocol for 11β-HSD1 Inhibition Assay

This is a more specific protocol adapted for 11β-HSD1.[7][8][9][10][11]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Scintillation proximity assay (SPA) beads or a homogenous time-resolved fluorescence (HTRF) kit

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the 11β-HSD1 enzyme, NADPH, and the test compound dilutions.

  • Initiate the reaction by adding cortisone.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and detect the amount of cortisol produced using either an SPA-based method with a radiolabeled substrate or an HTRF-based method with specific antibodies.

  • Calculate the IC50 values as described in the general protocol.

Specific Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is tailored for screening sEH inhibitors.[12][13][14][15][16]

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., a non-fluorescent epoxide that becomes fluorescent upon hydrolysis)

  • Assay buffer

  • Test compounds

Procedure:

  • Prepare dilutions of the test compounds.

  • In a microplate, add the sEH enzyme and the test compound dilutions.

  • Pre-incubate the mixture.

  • Start the reaction by adding the fluorogenic sEH substrate.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Determine the IC50 values as described in the general protocol.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of Inhibitors cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis start Starting Materials (1-Adamantyl Halide, Acetylacetone) synthesis Chemical Synthesis (Metal-catalyzed alkylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, Mass Spec) purification->characterization incubation Incubation with Inhibitor characterization->incubation assay_prep Assay Preparation (Enzyme, Substrate, Buffers) assay_prep->incubation reaction Enzymatic Reaction incubation->reaction detection Detection of Product reaction->detection data_analysis IC50 Determination detection->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for developing enzyme inhibitors.

HSD1_pathway cluster_cortisol Cortisol Regulation cluster_cellular_effects Cellular Effects cortisone Cortisone (inactive) HSD1 11β-HSD1 cortisone->HSD1 Activation cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) cortisol->GR Binding HSD1->cortisol gene_expression Gene Expression GR->gene_expression metabolic_effects Metabolic Effects (e.g., Gluconeogenesis) gene_expression->metabolic_effects inhibitor This compound Inhibitor inhibitor->HSD1 Inhibition

Caption: 11β-HSD1 signaling pathway and point of inhibition.

sEH_pathway cluster_arachidonic_acid Arachidonic Acid Metabolism cluster_sEH_action sEH Action cluster_biological_effects Biological Effects AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis vasodilation Vasodilation EETs->vasodilation anti_inflammation Anti-inflammation EETs->anti_inflammation CYP450->EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) (less active) sEH->DHETs Hydrolysis inhibitor This compound Inhibitor inhibitor->sEH Inhibition

Caption: Soluble epoxide hydrolase pathway and point of inhibition.

References

Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental investigation of the biological activities of hydrophobic adamantane derivatives. These compounds, characterized by their rigid, lipophilic cage structure, have shown significant promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. Their hydrophobicity plays a crucial role in their mechanism of action, often involving interactions with cellular membranes and lipophilic binding pockets of target proteins.

This guide offers step-by-step protocols for key assays to determine the cytotoxicity, antibacterial, and antiviral properties of novel adamantane derivatives. It also includes illustrative diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the experimental setups.

Data Presentation: Comparative Bioactivity of Adamantane Derivatives

The following tables summarize representative quantitative data for the biological activity of various adamantane derivatives, providing a baseline for comparison of newly synthesized compounds.

Table 1: Cytotoxicity (IC50) of Adamantane Derivatives against Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Adamantyl isothiourea derivativesHep-G2 (Liver Cancer)3.86 - 7.70[1]
Imidazole-benzenesulfonamidesHCT-116 (Colon Cancer)~11[2]
Imidazole-benzenesulfonamidesHeLa (Cervical Cancer)6 - 7[2]
Imidazole-benzenesulfonamidesMCF-7 (Breast Cancer)>100[2]

Table 2: Antibacterial Activity (MIC) of Adamantane Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Schiff bases of adamantaneS. epidermidis ATCC 1222862.5[3]
Hydrazide/hydrazones of adamantaneGram-positive bacteria62.5 - 1000[3]
N-substituted adamantylester imidesStaphylococcus aureus>6[4]

Experimental Protocols

Detailed methodologies for the evaluation of cytotoxic, antibacterial, and antiviral activities are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare stock solutions of the adamantane derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the adamantane derivative in an appropriate solvent.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in the number of viral plaques in the presence of an antiviral compound.

Protocol:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

    • Incubate until the cells form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock in a serum-free medium.

    • Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment and Overlay:

    • Prepare different concentrations of the adamantane derivative in an overlay medium (e.g., medium containing 0.8% agarose or Avicel).

    • After the 1-hour incubation, remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the different concentrations of the compound to the respective wells.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

    • Fix the cells with a 10% formalin solution.

    • Stain the cells with a 1% crystal violet solution to visualize the plaques. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts related to the biological activity of adamantane derivatives and the experimental procedures.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antibacterial Antibacterial Assay (MIC) cluster_antiviral Antiviral Assay (Plaque Reduction) cell_seeding Seed Cells in 96-well Plate compound_treatment_c Treat with Adamantane Derivatives cell_seeding->compound_treatment_c mtt_addition Add MTT Reagent compound_treatment_c->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_reading_c Read Absorbance formazan_solubilization->absorbance_reading_c ic50_determination Determine IC50 absorbance_reading_c->ic50_determination bacterial_prep Prepare Bacterial Inoculum inoculation Inoculate with Bacteria bacterial_prep->inoculation compound_dilution Serially Dilute Compound compound_dilution->inoculation incubation_a Incubate inoculation->incubation_a mic_determination Determine MIC incubation_a->mic_determination cell_monolayer Prepare Cell Monolayer virus_infection Infect with Virus cell_monolayer->virus_infection compound_overlay Add Compound in Overlay virus_infection->compound_overlay incubation_v Incubate to Form Plaques compound_overlay->incubation_v staining Fix and Stain Plaques incubation_v->staining plaque_counting Count Plaques & Determine EC50 staining->plaque_counting

Caption: Experimental workflows for assessing the biological activity of adamantane derivatives.

antiviral_mechanism cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_channel M2 Proton Channel H+ viral_interior Viral Interior (Acidic pH required for uncoating) M2_channel->viral_interior Acidification endosome_lumen Endosome Lumen (Acidifying) endosome_lumen->M2_channel:p1 H+ influx adamantane Amantadine Derivative adamantane->M2_channel Blocks channel

Caption: Antiviral mechanism of amantadine derivatives against Influenza A virus.

antibacterial_mechanism cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet Inner Leaflet disruption Membrane Disruption (Pore Formation, Loss of Integrity) membrane->disruption adamantane Hydrophobic Adamantane Derivative adamantane->membrane Insertion into lipid bilayer cell_death Bacterial Cell Death disruption->cell_death

Caption: General mechanism of bacterial membrane disruption by hydrophobic adamantane derivatives.

References

Application Notes and Protocols for Incorporating 3-(1-Adamantyl)-2,4-pentanedione into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 3-(1-adamantyl)-2,4-pentanedione into various polymer matrices. The bulky, rigid structure of the adamantyl group is known to enhance the thermal stability, glass transition temperature, and mechanical properties of polymers. While direct literature on the polymer incorporation of this compound is limited, this guide presents feasible and chemically sound hypothetical methods based on the known reactivity of β-dicarbonyl compounds and standard polymer modification techniques.

Introduction to this compound in Polymer Science

The adamantyl moiety, a diamondoid hydrocarbon, offers a unique combination of thermal stability and a rigid, three-dimensional structure. When incorporated into polymer chains, it can significantly enhance material properties. This compound, a β-dicarbonyl compound, presents a versatile platform for introduction into polymers through several theoretical pathways, including as a comonomer, a post-polymerization modification agent, or a physical additive. These methods provide routes to novel polymeric materials with potentially enhanced thermal and mechanical performance for a range of applications, including advanced coatings, high-performance plastics, and matrices for controlled drug release.

Proposed Techniques for Incorporation

Three primary strategies are proposed for the incorporation of this compound into polymer matrices:

  • Copolymerization: Functionalization of the adamantyl pentanedione to create a polymerizable monomer.

  • Post-Polymerization Modification: Grafting of the adamantyl pentanedione onto an existing polymer with reactive functional groups.

  • Physical Blending/Additive: Direct blending of the compound into a polymer matrix via melt processing or solution casting.

Technique 1: Copolymerization via a Methacrylate Monomer

This protocol details the synthesis of a novel methacrylate monomer derived from this compound and its subsequent copolymerization with a standard monomer like methyl methacrylate (MMA).

Experimental Protocols

Part A: Synthesis of this compound Methacrylate Monomer

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 1 hour to form the sodium enolate.

  • Acylation: Add methacryloyl chloride (1.2 equivalents) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound methacrylate monomer.

Part B: Free Radical Copolymerization with Methyl Methacrylate (MMA)

  • Monomer Solution: In a polymerization tube, dissolve the synthesized adamantyl pentanedione methacrylate monomer (e.g., 5 mol%) and methyl methacrylate (95 mol%) in toluene.

  • Initiator Addition: Add azobisisobutyronitrile (AIBN) as a radical initiator (0.1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum and heat at 70°C for 24 hours.

  • Isolation: Cool the reaction, dissolve the viscous solution in THF, and precipitate the polymer by adding the solution dropwise to a large excess of methanol.

  • Drying: Filter the white precipitate, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Expected Quantitative Data
ParameterExpected Value
Monomer Incorporation4-5 mol% (Determined by ¹H NMR)
Glass Transition Temp. (Tg)Increase of 5-15°C compared to pure PMMA
Thermal Decomposition (T_d5)Increase of 10-25°C compared to pure PMMA
Molecular Weight (Mn)50,000 - 100,000 g/mol (Determined by GPC)
Polydispersity Index (PDI)1.5 - 2.5

Diagram of Experimental Workflow

copolymerization_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization s1 Dissolve Adamantyl Pentanedione s2 Deprotonation with NaH s1->s2 s3 Acylation with Methacryloyl Chloride s2->s3 s4 Purification s3->s4 p1 Dissolve Monomers & Initiator s4->p1 Adamantyl Methacrylate Monomer p2 Degassing (Freeze-Pump-Thaw) p1->p2 p3 Polymerization at 70°C p2->p3 p4 Precipitation & Drying p3->p4 end end p4->end Final Polymer

Caption: Workflow for copolymerization of the adamantyl pentanedione monomer.

Technique 2: Post-Polymerization Modification (Grafting)

This protocol outlines the grafting of this compound onto a pre-existing polymer containing reactive epoxide groups, such as poly(glycidyl methacrylate) (PGMA).

Experimental Protocols
  • Enolate Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.5 equivalents relative to epoxide groups) in anhydrous dimethylformamide (DMF). Add potassium carbonate (2.0 equivalents) and stir at 60°C for 1 hour to generate the potassium enolate in situ.

  • Polymer Solution: In a separate flask, dissolve poly(glycidyl methacrylate) (PGMA, 1 equivalent) in anhydrous DMF.

  • Grafting Reaction: Add the PGMA solution dropwise to the pre-heated enolate solution.

  • Reaction Conditions: Maintain the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature and precipitate the modified polymer by pouring the solution into a large volume of deionized water.

  • Purification: Filter the precipitate and wash extensively with water and then methanol to remove unreacted starting materials and salts.

  • Drying: Dry the purified polymer under vacuum at 70°C to a constant weight.

Expected Quantitative Data
ParameterExpected Value
Grafting Efficiency30-60% (Determined by ¹H NMR & FTIR)
Glass Transition Temp. (Tg)Increase of 10-20°C compared to PGMA
Thermal Decomposition (T_d5)Increase of 15-30°C compared to PGMA
SolubilityAltered solubility profile, potentially less soluble in polar solvents

Diagram of Grafting Workflow

grafting_workflow cluster_enolate Enolate Formation cluster_grafting Grafting Reaction cluster_purification Purification e1 Dissolve Adamantyl Pentanedione & K₂CO₃ e2 Heat to 60°C to form Enolate e1->e2 g2 Add PGMA solution to Enolate e2->g2 Potassium Enolate g1 Dissolve PGMA in DMF g1->g2 g3 React at 80°C for 48h g2->g3 p1 Precipitate in Water g3->p1 p2 Filter and Wash p1->p2 p3 Dry under Vacuum p2->p3 end end p3->end Grafted Polymer

Caption: Workflow for grafting adamantyl pentanedione onto a reactive polymer.

Technique 3: Physical Blending via Melt Extrusion

This method describes the incorporation of this compound as a solid additive into a thermoplastic polymer, such as polypropylene (PP), using a twin-screw extruder.

Experimental Protocols
  • Material Preparation: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

  • Premixing: In a sealed bag, physically mix the dried PP pellets with the desired weight percentage of this compound powder (e.g., 1, 3, and 5 wt%).

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For PP, a typical profile might be 180°C, 190°C, 200°C, 210°C from the hopper to the die. Set the screw speed to 100 RPM.

  • Melt Blending: Feed the premixed material into the extruder hopper. The molten polymer and additive will be mixed as they travel along the screws.

  • Extrusion and Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling. A pelletizer is then used to cut the cooled strands into pellets.

  • Sample Preparation for Testing: The resulting pellets can be injection molded or compression molded into standardized test specimens (e.g., for tensile testing or dynamic mechanical analysis).

Expected Quantitative Data
Parameter (at 5 wt% loading)Expected Change
Melt Flow Index (MFI)Decrease, indicating increased viscosity
Glass Transition Temp. (Tg)Minimal change expected
Crystallization Temperature (Tc)Potential increase, acting as a nucleating agent
Tensile ModulusPotential slight increase
Impact StrengthPotential decrease due to phase separation

Diagram of Blending Workflow

blending_workflow start Polymer Pellets & Adamantyl Additive premix Dry & Premix start->premix extrude Melt Extrusion premix->extrude cool Cooling Water Bath extrude->cool pelletize Pelletizing cool->pelletize mold Injection/Compression Molding pelletize->mold end Test Specimens mold->end

Caption: Workflow for physical blending via melt extrusion.

Characterization of Modified Polymers

A comprehensive characterization is essential to confirm the successful incorporation and to evaluate the resulting material properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and quantify the amount of incorporated adamantyl pentanedione.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups and confirm covalent bonding in grafting and copolymerization.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the synthesized polymers.
Differential Scanning Calorimetry (DSC) To measure thermal transitions such as the glass transition temperature (Tg) and melting/crystallization temperatures.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymers.
Dynamic Mechanical Analysis (DMA) To assess the viscoelastic properties and mechanical performance of the materials over a range of temperatures.
Scanning Electron Microscopy (SEM) To investigate the morphology and phase distribution in polymer blends.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving organic solvents, monomers, and reagents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Disclaimer: The protocols described herein are hypothetical and based on established chemical principles. They should be adapted and optimized by qualified researchers. The expected data are illustrative and actual results may vary.

Application Note and Protocol: Testing the Antimicrobial Activity of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Many promising lead compounds, including natural products, synthetic molecules, and antimicrobial peptides, are hydrophobic in nature. The poor aqueous solubility of these compounds presents a significant challenge for in vitro antimicrobial susceptibility testing, as traditional methods are optimized for water-soluble agents.[1] Inaccurate assessment of antimicrobial activity due to compound precipitation or low bioavailability in the assay medium can lead to the premature dismissal of potentially effective drug candidates.

This application note provides detailed protocols for testing the antimicrobial activity of hydrophobic compounds, focusing on adaptations of the broth microdilution and agar diffusion methods. It also outlines strategies for solubilizing hydrophobic compounds and includes a troubleshooting guide to address common experimental challenges.

Solubilization of Hydrophobic Compounds

The first critical step in testing hydrophobic compounds is to achieve a stable and homogenous dispersion in the aqueous environment of the microbiological growth medium. Several approaches can be employed to enhance solubility.[2]

1. Co-solvents: Water-miscible organic solvents can be used to dissolve hydrophobic compounds before they are diluted in the test medium.[2] Common co-solvents include:

  • Dimethyl sulfoxide (DMSO): Widely used due to its excellent solubilizing power for a broad range of compounds.

  • Ethanol: Another effective solvent, particularly for plant extracts and essential oils.

  • Methanol and Propylene Glycol: Also used, but their potential for antimicrobial activity and cell toxicity must be carefully evaluated.[3]

It is crucial to use the lowest possible concentration of the co-solvent, typically not exceeding 1-2% (v/v) in the final assay, as higher concentrations can inhibit microbial growth or be toxic to the test organism.[4]

2. Surfactants and Emulsifying Agents: Surfactants can aid in the dispersion of hydrophobic compounds by forming micelles that encapsulate the insoluble molecules.[1]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used to emulsify essential oils and other highly hydrophobic substances in aqueous media.[5]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant that can also be used, but its own antimicrobial properties must be considered.

The concentration of the surfactant should be kept low to avoid interference with the assay.

3. Micelle-Forming Polymers: Amphiphilic diblock copolymers, such as polyethylene glycol-polylactide (PEG-PLA), can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs in their core.[6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Test hydrophobic compound

  • Appropriate solubilizing agent (e.g., DMSO, Tween 80)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Bacterial or fungal inoculum, standardized to the appropriate cell density (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Positive control antimicrobial agent (e.g., ampicillin, vancomycin)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the hydrophobic compound in the chosen solubilizing agent to a high concentration (e.g., 100x the highest desired test concentration). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of broth.

    • Add 2 µL of the compound stock solution to the first well of each test row, resulting in a 1:100 dilution and the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row, and repeat this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the solubilizing agent at the same concentration used in the test wells. This is critical to ensure the solvent itself does not inhibit microbial growth.

    • Positive Control: A row with a known antimicrobial agent to validate the assay.

  • Inoculation:

    • Prepare a standardized microbial inoculum. For bacteria, this is typically a 0.5 McFarland standard suspension diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[2]

Materials:

  • Petri plates with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile paper disks (6 mm diameter)

  • Test hydrophobic compound and solubilizing agent

  • Bacterial or fungal inoculum (standardized to 0.5 McFarland)

  • Sterile swabs

  • Positive and negative control disks

  • Incubator

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve the hydrophobic compound in a suitable volatile solvent (e.g., ethanol, acetone) to the desired concentration.

    • Apply a specific volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Negative Control: A disk impregnated with the pure solvent used to dissolve the compound, allowed to evaporate.

    • Positive Control: A disk containing a known antimicrobial agent.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrophobic Compounds against Various Microorganisms

CompoundSolubilizing Agent (Concentration)Test OrganismMIC (µg/mL)
Compound ADMSO (1%)Staphylococcus aureus ATCC 2592316
Compound ADMSO (1%)Escherichia coli ATCC 2592232
Compound BTween 80 (0.5%)Candida albicans ATCC 900288
Solvent ControlDMSO (1%)S. aureus, E. coli>128
Solvent ControlTween 80 (0.5%)C. albicans>128
Ampicillin-S. aureus0.5
Ampicillin-E. coli2

Table 2: Zone of Inhibition of Hydrophobic Compounds against Various Microorganisms

CompoundConcentration on Disk (µg)Test OrganismZone of Inhibition (mm)
Compound C50Pseudomonas aeruginosa ATCC 2785315
Compound C50Bacillus subtilis ATCC 663322
Negative Control-P. aeruginosa, B. subtilis6 (no inhibition)
Gentamicin10P. aeruginosa25
Gentamicin10B. subtilis30

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_data Data Analysis Compound Hydrophobic Compound Solubilize Dissolve in Solubilizing Agent (e.g., DMSO, Tween 80) Compound->Solubilize Stock Prepare High-Concentration Stock Solution Solubilize->Stock Broth Broth Microdilution Stock->Broth Serial Dilution Agar Agar Disk Diffusion Stock->Agar Impregnate Disks MIC Determine MIC Broth->MIC ZOI Measure Zone of Inhibition Agar->ZOI

Caption: Experimental workflow for antimicrobial testing of hydrophobic compounds.

membrane_disruption cluster_membrane Bacterial Cell Membrane Outer Outer Membrane (Gram-negative) Disruption Membrane Disruption Outer->Disruption Inner Inner (Cytoplasmic) Membrane Inner->Disruption AMP Cationic Antimicrobial Peptide (AMP) Interaction Electrostatic Interaction with Anionic Lipids AMP->Interaction Interaction->Outer Interaction->Inner Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Signaling pathway of bacterial cell membrane disruption by an antimicrobial peptide.[5][6][8][9][10]

troubleshooting_guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Precipitation Compound Precipitation in Broth LowSolubility Poor Solubility Precipitation->LowSolubility NoInhibition No Zone of Inhibition (Agar Diffusion) PoorDiffusion Poor Diffusion Through Agar NoInhibition->PoorDiffusion SolventInhibition Inhibition in Solvent Control HighConc Solvent Concentration Too High SolventInhibition->HighConc ChangeSolvent Use Different/ Combination of Solubilizing Agents LowSolubility->ChangeSolvent LowerConc Decrease Solvent Concentration HighConc->LowerConc UseBroth Use Broth-Based Assay PoorDiffusion->UseBroth

Caption: Troubleshooting guide for antimicrobial assays with hydrophobic compounds.

Conclusion

The protocols and strategies outlined in this application note provide a framework for the reliable in vitro testing of the antimicrobial activity of hydrophobic compounds. Careful selection of solubilizing agents and the inclusion of appropriate controls are paramount to obtaining accurate and reproducible results. By overcoming the challenges associated with the poor aqueous solubility of these promising molecules, researchers can better evaluate their therapeutic potential in the fight against infectious diseases.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(1-Adamantyl)-2,4-pentanedione is a versatile β-diketone that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. The bulky and lipophilic adamantyl group is of significant interest in medicinal chemistry, as its incorporation into molecular structures can enhance their therapeutic properties, such as by increasing their bioavailability or modulating their interaction with biological targets. This document provides detailed protocols for the synthesis of adamantyl-substituted pyrazoles and pyrimidines, which are important classes of heterocyclic compounds with a wide range of biological activities.

Key Applications

The heterocyclic compounds synthesized from this compound have potential applications in various fields:

  • Drug Development: Adamantyl-containing pyrazoles and pyrimidines are scaffolds of interest for developing new therapeutic agents.

  • Antimicrobial Research: The synthesized compounds have been investigated for their antimicrobial properties and could be developed into new antibiotics.

  • Material Science: The unique properties of the adamantyl group can be exploited in the design of new materials with tailored characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the synthesized heterocyclic compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₅H₂₂O₂234.34
4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazoleC₁₅H₂₂N₂230.35

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole via the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

Procedure:

  • A solution of 3-(1-adamantyl)pentane-2,4-dione (10 mmol) in 20 ml of glacial acetic acid is prepared in a round-bottom flask.

  • To this solution, add hydrazine hydrate (10 mmol) dropwise with continuous stirring.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of Adamantyl-Substituted Pyrimidines

This protocol provides a general method for the synthesis of adamantyl-substituted pyrimidines from this compound.

Materials:

  • This compound

  • Urea or Thiourea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add this compound (10 mmol) and urea or thiourea (12 mmol).

  • The reaction mixture is refluxed for 6-8 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with cold water and neutralized with a dilute acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure adamantyl-substituted pyrimidine.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reactions Cyclocondensation Reactions cluster_products Heterocyclic Products A This compound D Pyrazole Synthesis A->D Reflux in Glacial Acetic Acid E Pyrimidine Synthesis A->E Reflux with Sodium Ethoxide B Hydrazine Hydrate B->D C Urea / Thiourea C->E F Adamantyl-Pyrazole D->F G Adamantyl-Pyrimidine E->G

Caption: Synthetic workflow for adamantyl-heterocycles.

Logical_Relationship A Starting Material: This compound B Key Synthetic Step: Cyclocondensation A->B C Product Class: Heterocyclic Compounds B->C D Specific Products C->D G Potential Applications C->G E Pyrazoles D->E F Pyrimidines D->F H Drug Discovery G->H I Antimicrobial Agents G->I

Caption: Logical relationship of synthesis and application.

Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adamantane derivatives in antiviral drug design, including their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Introduction to Adamantane Derivatives as Antiviral Agents

Adamantane, a rigid tricyclic hydrocarbon, serves as a unique scaffold in medicinal chemistry.[1] Its derivatives were among the first synthetic antiviral drugs developed.[2] The lipophilic and bulky nature of the adamantane cage contributes to its ability to interact with viral targets, enhancing the pharmacological activity of various compounds.[2][3] The most well-known adamantane antivirals are amantadine and rimantadine, which were approved for the treatment of influenza A virus infections.[4][5] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and broader spectrum of activity.[6][7] Research is ongoing to explore their potential against other viruses, including coronaviruses and poxviruses.[8][9]

Mechanisms of Antiviral Action

The antiviral mechanisms of adamantane derivatives vary depending on the virus.

Inhibition of Influenza A M2 Proton Channel

The primary mechanism of action for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton ion channel.[10][11] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the influx of protons into the virion, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[11][12]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Proton influx leads to dissociation from M1 M1 Matrix Protein (M1) vRNP->M1 Associated Replication Viral Replication vRNP->Replication Release into cytoplasm Adamantane Adamantane Derivative Adamantane->M2 Blocks Protons_in H+ Protons_out H+ Protons_out->M2 Influx

Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.

Potential Mechanisms Against Coronaviruses

Recent studies have explored the repurposing of adamantane derivatives against coronaviruses, including SARS-CoV-2.[8][13] Proposed mechanisms include:

  • Blocking the Envelope (E) Protein Viroporin: Similar to the M2 channel in influenza, the E protein of coronaviruses forms an ion channel. Molecular docking studies suggest that adamantane derivatives may block this channel, impairing viral propagation.[8][13]

  • Inhibition of Host Cell Proteases: Amantadine analogues may increase the pH of endosomes, thereby inhibiting the activity of host cell proteases like Cathepsin L, which are essential for viral entry.[8][13]

Coronavirus_Inhibition cluster_endosome Endosome E_Protein E Protein Ion Channel Viral_Entry Viral Genome Release E_Protein->Viral_Entry Facilitates CathepsinL Cathepsin L CathepsinL->Viral_Entry Required for Adamantane Adamantane Derivative Adamantane->E_Protein Blocks Adamantane->CathepsinL Inhibits (via pH increase)

Caption: Potential mechanisms of adamantane derivatives against coronaviruses.

Quantitative Data on Antiviral Activity

The following tables summarize the reported in vitro antiviral activities of various adamantane derivatives.

Table 1: Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus

CompoundVirus StrainAssayIC50 (µM)Reference
AmantadineInfluenza A/H2N2Plaque Reduction~1 µg/ml (~6.6 µM)[14]
RimantadineInfluenza AVariesup to 10x more active than amantadine[12]

Table 2: Antiviral Activity of Adamantane Derivatives against Rimantadine-Resistant Influenza A Virus

CompoundVirus StrainAssayIC50 (µM)Reference
Novel Ester AnaloguesA/PR/8/34 (rimantadine-resistant)Not specified1.5 - 12.6[15]
Rimantadine (control)A/PR/8/34 (rimantadine-resistant)Not specified67[15]

Table 3: Antiviral Activity of Adamantane Derivatives against Coronaviruses

CompoundVirus StrainCell LineEC50 (µM)Reference
AmantadineSARS-CoV-2Vero E683 - 119[8]
RimantadineSARS-CoV-2Human alveolar epithelial cellsNot specified[16]
TromantadineSARS-CoV-2Human epithelial cellsNot specified[16]

Table 4: Antiviral Activity of Adamantane Derivatives against Poxviruses

CompoundVirus StrainAssayIC50 (µM)Reference
Novel Adamantane DerivativesVaccinia virusIn vitro0.133 - 0.515[9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiviral activity of adamantane derivatives.

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow Start Start: Synthesized Adamantane Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., Plaque Reduction Assay) Start->Antiviral_Screening Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Selectivity_Index Dose_Response Dose-Response Study Determine EC50 / IC50 Antiviral_Screening->Dose_Response Dose_Response->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., Neuraminidase Inhibition, M2 Channel Assay) Selectivity_Index->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for screening antiviral activity of adamantane derivatives.

Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus stock of known titer.

  • Adamantane derivatives at various concentrations.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., 2X MEM containing 1.2% agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the adamantane derivative in serum-free medium.

  • Pre-incubate the virus stock with each drug dilution for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-drug mixture for 1 hour at 37°C.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 ml of the overlay medium to each well and allow it to solidify.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).

  • Fix the cells with 10% formalin for at least 4 hours.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Protocol: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

Materials:

  • Host cells seeded in a 96-well plate.

  • Adamantane derivatives at various concentrations.

  • Cell culture medium.

  • MTT solution (5 mg/ml in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the adamantane derivative and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium without disturbing the formazan crystals.

  • Add 100 µl of the solubilization solution to each well and mix to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Protocol: Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay is specific for influenza virus and measures the inhibition of the neuraminidase enzyme.

Materials:

  • Influenza virus stock.

  • Adamantane derivatives at various concentrations.

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

  • Assay buffer.

  • Stop solution (e.g., ethanol/NaOH mixture).

  • 96-well black plates.

  • Fluorometer.

Procedure:

  • In a 96-well black plate, add the adamantane derivative dilutions.

  • Add the diluted influenza virus to each well (except for the blank) and incubate at room temperature for 45 minutes.

  • Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.

  • Stop the reaction by adding the stop solution.

  • Read the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The percentage of NA inhibition is calculated relative to the virus control. The IC50 is the concentration of the compound that inhibits 50% of the NA activity.

Conclusion and Future Directions

Adamantane derivatives continue to be a promising scaffold for the development of novel antiviral agents. While resistance to first-generation adamantanes is a significant challenge in the context of influenza, ongoing research into new derivatives with modified structures shows potential for overcoming this issue and expanding their antiviral spectrum. The methodologies outlined in these notes provide a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies, aiding in the discovery and development of the next generation of adamantane-based antiviral drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and broaden the spectrum of activity, as well as exploring novel viral targets for this versatile chemical scaffold.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Adamantyl)-2,4-pentanedione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the C-alkylation of acetylacetone with a 1-adamantyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The bulky adamantyl group can significantly slow down the reaction rate.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.- Consider using a more reactive adamantyl electrophile, such as 1-iodoadamantane, in place of 1-bromoadamantane.
2. Ineffective Base: The chosen base may not be strong enough to completely deprotonate the acetylacetone, leading to a low concentration of the enolate nucleophile.- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure the base is fresh and properly handled to avoid deactivation by moisture.
3. Poor Solvent Choice: The solvent can influence the reactivity of the enolate.- Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the enolate.- Ensure the solvent is anhydrous, as water will quench the enolate.
Presence of O-Alkylation Byproduct 1. Reaction Conditions Favoring O-Alkylation: Certain conditions can promote the formation of the undesired O-alkylated product.- Use a non-polar or weakly coordinating solvent like THF or dioxane.- Employ a counter-ion that associates more strongly with the oxygen of the enolate, such as Li⁺. Therefore, using a base like n-butyllithium (n-BuLi) could favor C-alkylation.
Formation of Dialkylated Product 1. Excess Alkylating Agent or Base: Using a molar excess of the adamantyl halide or the base can lead to a second alkylation at the C-3 position.- Use a strict 1:1 molar ratio of acetylacetone to the adamantyl halide.- Add the adamantyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficult Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted acetylacetone may have similar polarities, making separation by column chromatography challenging.- Consider converting the crude product to its copper(II) complex, which can often be purified by recrystallization. The pure this compound can then be recovered by treating the complex with a strong acid.[1]
2. Oily Product: The final product may be an oil that is difficult to crystallize.- Attempt vacuum distillation for purification.- If all else fails, purification by preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method is the C-alkylation of acetylacetone (2,4-pentanedione). This involves the deprotonation of acetylacetone with a suitable base to form an enolate, which then acts as a nucleophile and attacks a 1-adamantyl electrophile, typically 1-bromoadamantane or 1-iodoadamantane.

Q2: Why is steric hindrance a major challenge in this synthesis?

A2: The adamantyl group is a bulky, three-dimensional structure. This steric bulk hinders the approach of the acetylacetone enolate to the electrophilic carbon of the adamantyl halide, slowing down the desired C-alkylation reaction. This can lead to lower yields and may require more forcing reaction conditions compared to alkylations with less bulky groups.

Q3: What are the common side reactions to be aware of?

A3: The two most common side reactions are:

  • O-alkylation: The enolate of acetylacetone is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation results in the formation of an enol ether byproduct.

  • Dialkylation: If the product, this compound, is deprotonated, it can react with another molecule of the adamantyl halide to form a dialkylated product.

Q4: How can I minimize the formation of the O-alkylation byproduct?

A4: To favor C-alkylation over O-alkylation, you can:

  • Use a less polar solvent, such as THF or dioxane.

  • Choose a base with a cation that coordinates strongly with the oxygen atoms of the enolate, such as a lithium base (e.g., n-BuLi).

Q5: What is a suitable starting point for the reaction conditions?

A5: Based on analogous reactions with other bulky alkyl halides, a good starting point would be to use sodium hydride as the base in an anhydrous polar aprotic solvent like DMF. The reaction would likely require heating and an extended reaction time. Monitoring the reaction by TLC or GC is crucial to determine the optimal conditions.

Experimental Protocols

General Procedure for the C-Alkylation of Acetylacetone with 1-Adamantyl Bromide (Illustrative)

This is a general guideline and may require optimization.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (NaH) (1.1 equivalents) to the DMF at 0 °C.

  • Enolate Formation: Slowly add acetylacetone (1.0 equivalent) to the suspension of NaH in DMF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: Add 1-adamantyl bromide (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC. The reaction may require 24-48 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of various 3-Alkyl-2,4-pentanediones

3-Alkyl SubstituentAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
MethylMethyl IodideK₂CO₃AcetoneReflux4.5~90-95
n-Butyln-Butyl BromideK₂CO₃DMF/MIBK115285
AllylAllyl ChlorideK₂CO₃MIBK115190
IsopropylIsopropyl BromideNaHDMF8024~60-70 (estimated)
1-Adamantyl (Predicted) 1-Adamantyl Bromide NaH DMF 80-100 24-48 (Requires optimization)

Note: The conditions for the 1-adamantyl derivative are predicted based on the increased steric hindrance and may require significant optimization. MIBK = Methyl isobutyl ketone.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried Flask under N2 add_dmf Add Anhydrous DMF prep_flask->add_dmf add_nah Add NaH (1.1 eq) at 0 °C add_dmf->add_nah add_acac Add Acetylacetone (1.0 eq) enolate_formation Stir at RT (1 h) add_acac->enolate_formation add_adbr Add 1-Adamantyl Bromide (1.0 eq) enolate_formation->add_adbr heating Heat to 80-100 °C (24-48 h) add_adbr->heating quench Quench with H₂O heating->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography or Distillation extract->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield? steric_hindrance Steric Hindrance start->steric_hindrance Yes ineffective_base Ineffective Base start->ineffective_base Yes poor_solvent Poor Solvent Choice start->poor_solvent Yes solution_sh Increase Reaction Time/Temp Use 1-Iodoadamantane steric_hindrance->solution_sh solution_ib Use Stronger Base (NaH, t-BuOK) Ensure Base is Fresh ineffective_base->solution_ib solution_ps Use Polar Aprotic Solvent (DMF, DMSO) Ensure Solvent is Anhydrous poor_solvent->solution_ps

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 3-Alkyl-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-alkyl-2,4-pentanedione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-alkyl-2,4-pentanediones, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Alkylating Agent: The alkyl halide (chloride, bromide, or iodide) may have degraded.- Use a fresh or recently purified alkylating agent.- Consider converting less reactive alkyl chlorides or bromides to the more reactive iodides in situ using sodium or potassium iodide (Finkelstein reaction).
2. Ineffective Base: The base used (e.g., potassium carbonate) may not be sufficiently strong or may be hydrated.- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. - Ensure the base is anhydrous. For example, dry potassium carbonate at 100°C for 2 hours before use.[1]
3. Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.- For reactions with potassium carbonate, acetone is a common and effective solvent.[1]- Polar aprotic solvents like DMF can be used, sometimes in combination with other solvents like MIBK, to improve yields and reaction times.
4. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Increase the reaction temperature. Refluxing in acetone is a common condition.[1]
Formation of O-Alkylated Byproduct 1. Reaction Conditions Favoring O-Alkylation: Certain conditions can promote the formation of the O-alkylated ether byproduct over the desired C-alkylated dione.- Solvent Choice: Use polar protic solvents or non-polar solvents. Polar aprotic solvents like DMSO or HMPA tend to favor O-alkylation.[2]- Counter-ion: Use smaller counter-ions like Li⁺ which chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation and promoting C-alkylation. Larger cations like K⁺ can favor O-alkylation.[2]- Leaving Group: Harder leaving groups (e.g., tosylates) tend to favor O-alkylation, while softer leaving groups (e.g., iodides) favor C-alkylation.
Significant Amount of Dialkylated Product 1. Extended Reaction Time: Prolonged reaction times can lead to the deprotonation and subsequent alkylation of the mono-alkylated product.- Reduce the reaction time. For the synthesis of 3-methyl-2,4-pentanedione, reducing the reflux time from 20 hours to 4.5 hours was shown to decrease the dialkylation product from 20-25% to 5-10%.[1]
2. Excess Alkylating Agent or Base: Using a large excess of the alkylating agent or base can drive the reaction towards dialkylation.- Use a stoichiometry closer to 1:1 for the pentanedione and the alkylating agent. A slight excess of the alkylating agent may be necessary.
Difficulty in Product Purification 1. Co-distillation of Product and Byproducts: The boiling points of the desired mono-alkylated product and the dialkylated byproduct can be very close, making separation by simple distillation difficult.- Purification via Copper(II) Complex: Convert the crude product mixture into a copper(II) complex. The 3-alkyl-2,4-pentanedione will form a stable complex that can be selectively precipitated and then decomposed to yield the pure C-alkylated product.
2. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,4-pentanedione and alkylating agent in the mixture.- Optimize reaction conditions (time, temperature, reagents) to drive the reaction to completion.- Use an appropriate work-up procedure, including washing with water to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-alkyl-2,4-pentanediones?

A1: The most common method is the C-alkylation of 2,4-pentanedione (acetylacetone). This involves the deprotonation of 2,4-pentanedione with a base to form an enolate, which then acts as a nucleophile and attacks an alkyl halide.[1]

Q2: How can I choose the right base for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions. Potassium carbonate (K₂CO₃) is a commonly used weak base that is effective with reactive alkyl halides like methyl iodide in a solvent like acetone.[1] For less reactive alkylating agents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide may be necessary.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I control it?

A3: 2,4-pentanedione forms an ambident enolate nucleophile, meaning it can be alkylated at the central carbon (C-alkylation) to form the desired 3-alkyl-2,4-pentanedione, or at one of the oxygen atoms (O-alkylation) to form an undesired 4-alkoxy-3-penten-2-one. The ratio of C- to O-alkylation is influenced by several factors as outlined in the troubleshooting guide and the diagram below. Generally, to favor C-alkylation, use a less polar or a protic solvent, a smaller counter-ion (like Li⁺), and a soft leaving group on the alkylating agent (like iodide).[2]

Q4: I am observing a significant amount of a higher boiling point impurity. What is it and how can I avoid it?

A4: This is likely the 3,3-dialkyl-2,4-pentanedione, a common byproduct formed from the alkylation of the mono-alkylated product. To minimize its formation, it is crucial to control the reaction time. Shorter reaction times significantly reduce the amount of dialkylation.[1]

Q5: Are there alternative methods to the classical base-mediated alkylation?

A5: Yes, phase-transfer catalysis (PTC) is a viable alternative. PTC can offer milder reaction conditions and improved yields, especially for larger-scale syntheses. This method involves using a quaternary ammonium salt to transfer the enolate from an aqueous or solid phase to an organic phase containing the alkylating agent.

Quantitative Data on Synthesis Yields

The yield of 3-alkyl-2,4-pentanedione is highly dependent on the nature of the alkylating agent. The following table summarizes yields for various alkylating agents under specific conditions.

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Methyl IodideK₂CO₃Acetone2075-77[1]
Methyl IodideK₂CO₃Acetone4.5- (dialkylation reduced)[1]
Allyl BromideK₂CO₃MIBK/DMF0.585
Benzyl ChlorideK₂CO₃MIBK/DMF278
n-Butyl BromideK₂CO₃MIBK/DMF472
tert-Butyl BromideK₂CO₃MIBK/DMF24<10 (steric hindrance)

Key Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2,4-pentanedione

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 2,4-pentanedione (65.2 g, 0.65 mol)

  • Methyl iodide (113 g, 0.80 mol)

  • Anhydrous potassium carbonate (84 g)

  • Acetone (125 mL)

Procedure:

  • Dry the potassium carbonate at 100°C for 2 hours before use.

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone.

  • Heat the mixture to reflux and maintain for 4.5 hours to minimize dialkylation.

  • Allow the mixture to cool to room temperature.

  • Filter the insoluble material and wash it with acetone.

  • Combine the filtrate and the acetone washings and concentrate them on a steam bath.

  • Decant the crude product from any precipitated potassium iodide.

  • Distill the residual oil to obtain 3-methyl-2,4-pentanedione.

Protocol 2: Purification of 3-Alkyl-2,4-pentanediones via Copper(II) Complex Formation

This general protocol can be used to purify C-alkylated products from O-alkylated and dialkylated impurities.

Materials:

  • Crude 3-alkyl-2,4-pentanedione mixture

  • Copper(II) acetate monohydrate

  • Methanol or Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolve the crude reaction mixture in methanol or ethanol.

  • Prepare a saturated solution of copper(II) acetate in the same solvent.

  • Slowly add the copper(II) acetate solution to the solution of the crude product with stirring.

  • A precipitate of the bis(3-alkyl-2,4-pentanedionato)copper(II) complex should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid complex by filtration and wash it with cold solvent.

  • Suspend the purified copper complex in a mixture of diethyl ether and dilute hydrochloric acid.

  • Stir vigorously until the solid dissolves and the aqueous layer turns blue.

  • Separate the organic layer, and extract the aqueous layer with fresh diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified 3-alkyl-2,4-pentanedione.

Visualizations

C_vs_O_Alkylation Solvent Solvent C_Alkylation C-Alkylation (Desired Product) Solvent->C_Alkylation  Polar Protic / Non-polar O_Alkylation O-Alkylation (Byproduct) Solvent->O_Alkylation  Polar Aprotic (DMSO, HMPA) CounterIon Counter-ion CounterIon->C_Alkylation  Small (Li⁺) CounterIon->O_Alkylation  Large (K⁺) LeavingGroup Leaving Group LeavingGroup->C_Alkylation  Soft (I⁻, Br⁻) LeavingGroup->O_Alkylation  Hard (OTs⁻)

Caption: Factors influencing C- vs. O-alkylation selectivity.

Troubleshooting_Workflow Start Low Yield of 3-Alkyl-2,4-pentanedione Check_Purity Check Purity of Reactants Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Byproducts Analyze for Byproducts Start->Check_Byproducts Sol_Purity Use fresh/pure reagents. Dry base and solvent. Check_Purity->Sol_Purity Impure? Sol_Conditions Increase temperature. Use stronger base. Change solvent. Check_Conditions->Sol_Conditions Suboptimal? Sol_O_Alkylation Modify conditions to favor C-alkylation (see diagram). Check_Byproducts->Sol_O_Alkylation O-Alkylation? Sol_Dialkylation Reduce reaction time. Check_Byproducts->Sol_Dialkylation Dialkylation?

Caption: Troubleshooting workflow for low product yield.

References

addressing solubility issues of 3-(1-Adamantyl)-2,4-pentanedione in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-(1-Adamantyl)-2,4-pentanedione in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The this compound molecule contains an adamantyl group, which is a bulky, highly lipophilic (fat-loving) cage-like structure. This moiety significantly increases the compound's overall lipophilicity, leading to poor solubility in polar solvents like water and aqueous buffers commonly used in biological assays.[1][2][3][4]

Q2: What are the initial signs of solubility issues in my experiment?

A2: You may observe one or more of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Low Potency: The compound appears less active than expected due to a lower-than-intended concentration in the assay medium.

  • Non-specific Activity: Compound aggregates may interact non-specifically with assay components, leading to artifacts.

Q3: What is a good starting solvent for creating a stock solution?

A3: Due to its lipophilic nature, a water-miscible organic solvent is recommended for preparing a high-concentration stock solution. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

It is crucial to then dilute this stock solution into your final aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically <1%, often <0.1%).

Troubleshooting Guide: Addressing Solubility Issues

Problem: Compound precipitates upon dilution into aqueous assay buffer.

This is a common issue when a concentrated stock in an organic solvent is diluted into a predominantly aqueous environment.

Solution Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 Still Precipitates end Solubility Achieved step1->end Resolved step3 Use a Co-solvent System step2->step3 Still Precipitates step2->end Resolved step4 Employ Solubilizing Excipients step3->step4 Still Precipitates step3->end Resolved step4->end Resolved

A troubleshooting workflow for compound precipitation.

Detailed Steps & Protocols:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay. The compound may be soluble at lower concentrations.

  • Optimize Dilution Method:

    • Protocol: Instead of adding the stock solution directly to the final buffer volume, perform serial dilutions. For the final dilution step, add the aqueous buffer to the small volume of stock solution while vortexing vigorously. This can prevent localized high concentrations that lead to immediate precipitation.

  • Use a Co-solvent System:

    • Protocol: Prepare your final assay buffer with a small percentage of a water-miscible organic solvent (a co-solvent).[5] The concentration should be empirically determined to be non-toxic to your cells or assay components.

    • Example: Prepare a 5% (v/v) DMSO in phosphate-buffered saline (PBS) solution. Test this buffer for its effect on your assay's negative control before using it with the compound.

  • Employ Solubilizing Excipients: These are agents that help keep hydrophobic compounds in solution.

    • Surfactants: Surfactants form micelles that can encapsulate the lipophilic compound.[5]

      • Protocol: Add a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to your assay buffer. A typical starting concentration is 0.01% to 0.1%.

      • Caution: Surfactants can interfere with some biological assays, so proper controls are essential.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can accommodate lipophilic molecules like adamantane derivatives.[3][5][6]

      • Protocol: Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your assay buffer. Add your compound stock to this solution. The cyclodextrin will help to keep it soluble.

      • Example: Prepare a 10 mM solution of HP-β-CD in your assay buffer.

Problem: Inconsistent or non-reproducible assay results.

This may be due to the formation of small, invisible compound aggregates that affect the assay.

Logical Troubleshooting Flow:

start Inconsistent Results check1 Confirm Stock Solution Integrity (No precipitation) start->check1 check2 Visually Inspect Final Assay Plate (Use a microscope) check1->check2 Looks Clear action1 Filter Stock Solution (0.22 µm PTFE filter) check1->action1 Precipitate Found action2 Implement Solubilization Strategy (e.g., Surfactant, Cyclodextrin) check2->action2 Micro-precipitates Observed retest Re-run Assay with Controls check2->retest Looks Clear action1->check2 action2->retest

A logical flow for troubleshooting inconsistent assay results.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes common formulation strategies for poorly soluble drugs, which can be applied to this compound.[5][6][7] The effectiveness of each will be compound and system-dependent and must be determined empirically.

Formulation StrategyMechanism of ActionTypical Concentration RangeAdvantagesPotential Disadvantages
Co-solvents Increases the polarity of the solvent mixture, enhancing solubility of lipophilic compounds.1-10% (e.g., DMSO, Ethanol)Simple to implement.Can cause toxicity or affect protein function at higher concentrations.
Surfactants Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.0.01-1% (e.g., Tween® 20, Cremophor® EL)Effective at low concentrations.Can interfere with cell membranes or enzyme activity; may cause foaming.
Cyclodextrins Forms inclusion complexes where the hydrophobic compound is held within the cyclodextrin's central cavity.1-20 mM (e.g., HP-β-CD, SBE-β-CD)Generally low toxicity; can improve bioavailability.Can be expensive; may have a saturable effect.
pH Modification For ionizable compounds, adjusting the pH to favor the charged species can increase solubility.pH dependent on pKaVery effective for acidic or basic compounds.This compound is not strongly ionizable.
Lipid-Based Formulations Dissolves the compound in a lipid vehicle, which can form emulsions or micelles in aqueous media.Varies widelyCan significantly enhance solubility and mimic in vivo delivery.Complex formulations; may not be suitable for all in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using HP-β-CD
  • Prepare a 100 mM HP-β-CD Solution: Dissolve the appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final assay buffer (e.g., PBS or cell culture medium).

  • Prepare a Concentrated Compound Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Create the Working Solution: Add the 10 mM DMSO stock solution dropwise into the 100 mM HP-β-CD solution while vortexing to achieve the desired final compound concentration. For a 100 µM final concentration, you would add 1 part of the 10 mM stock to 99 parts of the HP-β-CD solution.

  • Equilibrate: Allow the solution to incubate at room temperature for at least 1 hour to ensure complex formation.

  • Final Dilution: This 100 µM working solution can now be further diluted in the standard assay buffer for your final experimental concentrations.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

To confirm if your compound is forming aggregates, DLS can be used to detect sub-micron particles.

  • Prepare Samples: Prepare your compound in the final assay buffer at the highest concentration to be used in the experiment. Also prepare a "buffer only" blank.

  • Filter Samples: Filter both the compound solution and the blank buffer through a 0.02 µm filter to remove dust.

  • Acquire Data: Place the sample in the DLS instrument and acquire data according to the manufacturer's instructions.

  • Analyze Results: Compare the particle size distribution of your compound solution to the blank. The presence of particles significantly larger than the expected molecular size (e.g., >10 nm) indicates aggregation.

Biological Context: Potential Signaling Pathways

While the specific targets of this compound are under investigation, adamantane-containing compounds have been explored for a variety of biological activities, including antimicrobial and anticancer effects.[1][2][8] The adamantane moiety often enhances interaction with hydrophobic pockets in enzymes or receptors.[1]

Compound This compound (Lipophilic Compound) Target Protein Target (e.g., Enzyme, Receptor) Compound->Target Binds to hydrophobic pocket Pathway Downstream Signaling Cascade Target->Pathway Modulates Activity Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Pathway->Response

Generalized signaling pathway for a lipophilic compound.

References

identifying and minimizing side reactions in the adamantylation of 2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the adamantylation of 2,4-pentanedione. Our aim is to help you identify and minimize common side reactions to improve the yield and purity of your target compound, 3-(1-adamantyl)-2,4-pentanedione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the adamantylation of 2,4-pentanedione, a common synthetic procedure in medicinal chemistry and materials science.

Problem 1: Low Yield of the Desired Product

If you are experiencing a low yield of this compound, several factors could be at play. Consult the table below for potential causes and recommended solutions.

Potential CauseRecommended Solution
Inefficient Catalyst Activity Ensure the Lewis acid catalyst (e.g., In(OTf)₃, FeCl₃, AlCl₃) is fresh and anhydrous. Consider using a catalyst known to be effective for this transformation.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate of reaction. If the temperature is too low, the reaction may not proceed to completion. Cautiously increasing the temperature may improve the yield, but be aware that higher temperatures can also promote side reactions.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has not reached completion, consider extending the reaction time.
Poor Quality of Starting Materials Use high-purity 2,4-pentanedione and adamantyl source (e.g., 1-bromoadamantane, 1-adamantanol). Impurities can interfere with the reaction.
Inappropriate Solvent The choice of solvent is crucial. Non-polar, aprotic solvents like 1,2-dichloroethane are often effective. Protic solvents can deactivate the Lewis acid catalyst.

Problem 2: Presence of Significant Impurities in the Product Mixture

The formation of side products is a common challenge in Friedel-Crafts alkylations. The primary side reactions in the adamantylation of 2,4-pentanedione are di-adamantylation and O-adamantylation .

Observed ImpurityIdentificationProbable CauseMitigation Strategy
Di-adamantylated Product A compound with a mass corresponding to the addition of two adamantyl groups to 2,4-pentanedione.Excess of the adamantylating agent or prolonged reaction times. The mono-alkylated product can undergo a second alkylation.Use a stoichiometric amount or a slight excess of 2,4-pentanedione relative to the adamantylating agent. Reduce the reaction time and monitor the reaction progress closely to stop it once the desired product is maximized.
O-Adamantylated Product An isomer of the desired product. Can be identified by spectroscopic methods (e.g., ¹³C NMR will show a different chemical shift for the enol ether carbon compared to the ketone carbonyls).The reaction of the adamantyl cation with the oxygen atom of the enolate form of 2,4-pentanedione. This is often favored under certain conditions.The choice of base and solvent can influence the C/O alkylation ratio. Using a non-polar, aprotic solvent and a bulky, non-coordinating base can favor C-alkylation.
Unreacted Starting Materials Presence of 2,4-pentanedione and/or the adamantyl source in the final product.Incomplete reaction.Refer to the solutions for "Low Yield of the Desired Product".

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the adamantylation of 2,4-pentanedione?

Q2: How can I differentiate between the desired C-alkylated product and the O-alkylated side product?

A2: Spectroscopic methods are the most effective way to distinguish between these isomers.

  • ¹H NMR: The desired this compound will show a characteristic singlet for the proton at the C3 position (if it were not substituted). In the C-alkylated product, this proton is absent. The O-alkylated product, an enol ether, will show a characteristic vinyl proton signal.

  • ¹³C NMR: The C-alkylated product will have two distinct carbonyl signals. The O-alkylated product will have one carbonyl signal and signals corresponding to the enol ether double bond.

  • IR Spectroscopy: The C-alkylated product will show strong carbonyl absorption bands. The O-alkylated product will show a carbonyl absorption and a C=C stretching frequency.

Q3: Can the choice of Lewis acid catalyst influence the formation of side products?

A3: Yes, the nature and strength of the Lewis acid can affect the reaction's selectivity. A very strong Lewis acid might promote side reactions like polymerization or decomposition. It is advisable to screen a few different Lewis acids (e.g., In(OTf)₃, FeCl₃, AlCl₃) to find the optimal balance between reactivity and selectivity for your specific conditions.

Q4: What is the best way to purify the this compound from the side products?

A4: Column chromatography on silica gel is typically the most effective method for separating the desired product from unreacted starting materials and side products like the di-adamantylated and O-adamantylated compounds.

Experimental Protocols

General Protocol for the Adamantylation of 2,4-Pentanedione

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-Bromoadamantane

  • 2,4-Pentanedione

  • Anhydrous Lewis Acid (e.g., In(OTf)₃)

  • Anhydrous 1,2-dichloroethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of 1-bromoadamantane (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Add 2,4-pentanedione (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction_Pathway cluster_reactions Reaction Pathways Adamantyl_X Adamantyl-X (X = Br, OH) Adamantyl_Cation Adamantyl Cation Adamantyl_X->Adamantyl_Cation + Lewis Acid Pentanedione_Keto 2,4-Pentanedione (Keto Form) Pentanedione_Enol 2,4-Pentanedione (Enol Form) Pentanedione_Keto->Pentanedione_Enol Tautomerization Enolate Enolate Pentanedione_Enol->Enolate + Base or Lewis Acid interaction C_Alkylation This compound (Desired Product) Adamantyl_Cation->C_Alkylation C-Alkylation O_Alkylation O-Adamantylated Product (Side Product) Adamantyl_Cation->O_Alkylation O-Alkylation Enolate->C_Alkylation Enolate->O_Alkylation Di_Alkylation Di-adamantylated Product (Side Product) C_Alkylation->Di_Alkylation + Adamantyl Cation Lewis_Acid Lewis Acid

Caption: Reaction scheme for the adamantylation of 2,4-pentanedione.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Experiment Start: Adamantylation of 2,4-pentanedione Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Decision Low Yield or Multiple Spots? Analysis->Decision Low_Yield Low Yield Decision->Low_Yield Yes Impurities Multiple Spots/Impurities Decision->Impurities Yes Success High Yield & Purity Decision->Success No Check_Reagents Check Reagent Quality & Catalyst Activity Low_Yield->Check_Reagents Identify_Byproducts Identify Byproducts (Di- vs O-alkylation) Impurities->Identify_Byproducts Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry (Reduce Adamantyl Source) Identify_Byproducts->Adjust_Stoichiometry Modify_Workup Modify Purification (Column Chromatography) Adjust_Stoichiometry->Modify_Workup

Caption: A workflow for troubleshooting the adamantylation of 2,4-pentanedione.

catalyst selection and optimization for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1-Adamantyl)-2,4-pentanedione. This resource is intended for researchers, scientists, and professionals in drug development who are working on the C-alkylation of acetylacetone with adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the C-alkylation of acetylacetone with a suitable 1-adamantyl electrophile. The most common adamantyl sources are 1-bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane. The reaction is generally catalyzed by a metal complex.

Q2: What types of catalysts are effective for this synthesis?

Various metal-based catalysts have been reported to be effective for the C-alkylation of β-dicarbonyl compounds. For the synthesis of this compound, catalysts based on manganese, iron, cobalt (Co(II), Co(III)), and zinc (Zn(II)) have been mentioned in the literature. The choice of catalyst can significantly impact reaction yield and conditions.

Q3: What are the typical solvents used for this reaction?

The choice of solvent is crucial for the success of the alkylation reaction. Aprotic polar solvents are often employed. For similar C-alkylation reactions, solvents like dimethylformamide (DMF) have been shown to play a significant role. In some cases, a mixture of solvents, such as DMF and methyl isobutyl ketone (MIBK), has been found to be optimal, allowing for shorter reaction times and satisfactory yields.[1]

Q4: What are the key reaction parameters to optimize?

For successful synthesis, optimization of the following parameters is critical:

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate and yield.

  • Temperature: The reaction temperature will influence the rate of reaction and the formation of potential side products.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to minimize degradation or side reactions.

  • Solvent System: As mentioned, the choice of solvent or solvent mixture can significantly impact the reaction outcome.

  • Base: A base is often required to deprotonate the acetylacetone, forming the enolate nucleophile. The choice and stoichiometry of the base are important.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst.Ensure the catalyst is of good quality and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider trying a different catalyst system (e.g., switching from an iron-based to a cobalt-based catalyst).
Inefficient deprotonation of acetylacetone.Use a stronger base or ensure the base is anhydrous if it is water-sensitive. The stoichiometry of the base should be at least equivalent to the acetylacetone.
Poor quality of adamantyl precursor.Verify the purity of the 1-adamantyl halide or alcohol. Impurities can interfere with the reaction.
Inappropriate solvent.The solvent may not be suitable for the chosen catalyst or base. Experiment with different aprotic polar solvents or solvent mixtures.[1]
Formation of Side Products O-alkylation instead of C-alkylation.The reaction conditions (solvent, temperature, counter-ion of the enolate) can influence the C/O alkylation ratio. Generally, polar aprotic solvents favor C-alkylation.
Di-alkylation of acetylacetone.Use a stoichiometric amount of the adamantyl precursor relative to acetylacetone. Adding the adamantyl reagent slowly to the reaction mixture can also help minimize di-alkylation.
Decomposition of reactants or product.The reaction temperature might be too high. Try running the reaction at a lower temperature for a longer period.
Difficult Product Purification Unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Column chromatography is often effective for separating the product from unreacted starting materials.
Presence of catalyst residues.Choose a catalyst that is easily separable. Some catalysts may require specific workup procedures, such as washing with an aqueous solution to remove metal salts.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of this compound. Note: This is a general guideline, and optimization of specific conditions is highly recommended.

Materials:

  • 1-Bromoadamantane

  • Acetylacetone

  • Anhydrous base (e.g., potassium carbonate, sodium hydride)

  • Metal catalyst (e.g., Iron(III) chloride, Cobalt(II) chloride)

  • Anhydrous aprotic polar solvent (e.g., DMF)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous solvent to the flask.

  • Add the acetylacetone and the base to the solvent. Stir the mixture until the base has fully reacted to form the enolate.

  • Add the metal catalyst to the reaction mixture.

  • In a separate flask, dissolve the 1-bromoadamantane in a small amount of the anhydrous solvent.

  • Reaction: Slowly add the 1-bromoadamantane solution to the reaction mixture containing the enolate and catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Data Presentation

Table 1: Catalyst and Reactant Overview

Catalyst Type Adamantyl Source Key Considerations
Iron Compounds1-Bromo-, 1-Chloro-, or 1-HydroxyadamantaneGenerally inexpensive and readily available. Optimization of ligand and iron oxidation state may be necessary.
Manganese Compounds1-Bromo-, 1-Chloro-, or 1-HydroxyadamantaneCan be effective catalysts for alkylation reactions.
Cobalt(II), Cobalt(III) Complexes1-BromoadamantaneKnown to be effective for the C-alkylation of β-dicarbonyl compounds.
Zinc(II) Complexes1-BromoadamantaneCan also be utilized for this transformation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup and Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification prep Prepare Dry Glassware under Inert Atmosphere add_reagents Add Solvent, Acetylacetone, and Base prep->add_reagents form_enolate Stir to Form Enolate add_reagents->form_enolate add_catalyst Add Metal Catalyst form_enolate->add_catalyst add_adamantane Slowly Add 1-Adamantyl Source add_catalyst->add_adamantane heat_monitor Heat and Monitor Reaction Progress (TLC/GC-MS) add_adamantane->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic start Catalyst Selection cost Cost and Availability start->cost reactivity Reactivity of Adamantyl Source start->reactivity yield Desired Yield and Purity start->yield catalyst_choice Choice of Catalyst System (Fe, Mn, Co, Zn) cost->catalyst_choice reactivity->catalyst_choice yield->catalyst_choice optimization Optimization of Reaction Conditions (Temp, Time, Solvent) catalyst_choice->optimization outcome Successful Synthesis optimization->outcome

Caption: Decision logic for catalyst selection in the synthesis.

References

overcoming common problems in the synthesis of adamantane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane derivatives. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of adamantane derivatives.

Problem 1: Low Yield in Adamantane Isomerization to Adamantane

Q: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?

A: Low yields in this classic adamantane synthesis are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Catalyst Quality and Handling: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is highly sensitive to moisture.[1] Inactivation of the catalyst by water will significantly reduce the yield.

    • Solution: Use freshly opened, high-purity aluminum halide. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Reaction Temperature and Time: The isomerization process requires specific temperature control. Temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to side reactions like cracking and polymerization, forming non-distillable residues.[2]

    • Solution: Carefully control the reaction temperature. The exothermic rearrangement of the endo-isomer of tetrahydrodicyclopentadiene to the exo-isomer will initially raise the temperature. Maintain the temperature within the optimal range reported in established protocols. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Purity of Starting Material: The purity of the starting tetrahydrodicyclopentadiene can impact the reaction's efficiency.

    • Solution: Purify the technical-grade dicyclopentadiene by distillation before use.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material or by the formation of coke-like materials at high temperatures.[2]

    • Solution: Ensure the purity of the starting material. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst system, such as a superacid or a supported catalyst.[1]

Troubleshooting Workflow for Low Yield in Adamantane Isomerization

start Low Yield of Adamantane catalyst Check Catalyst Quality and Handling start->catalyst temp_time Verify Reaction Temperature and Time start->temp_time starting_material Assess Purity of Starting Material start->starting_material deactivation Consider Catalyst Deactivation start->deactivation solution1 Use high-purity, anhydrous Lewis acid. Handle under inert atmosphere. catalyst->solution1 solution2 Optimize temperature control. Monitor reaction progress (e.g., GC-MS). temp_time->solution2 solution3 Purify dicyclopentadiene by distillation. starting_material->solution3 solution4 Ensure starting material purity. Consider alternative catalysts (superacids, supported catalysts). deactivation->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end start Poor Regioselectivity in Adamantane C-H Functionalization bridgehead Bridgehead (Tertiary) Functionalization Desired start->bridgehead bridge Bridge (Secondary) Functionalization Desired start->bridge solution1 Utilize reactions favoring stable carbocation/radical intermediates (e.g., Br₂). bridgehead->solution1 solution2 Employ directing groups or explore advanced catalyst systems (e.g., specific HAT catalysts). bridge->solution2 start Start reactants Combine Adamantane and Bromine start->reactants heat1 Heat at 85°C for 6h reactants->heat1 heat2 Heat at 110°C for 3h heat1->heat2 cool Cool and Stand Overnight heat2->cool distill Distill to Remove Excess Bromine cool->distill quench Quench with NaHSO₃ Solution distill->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize from Methanol dry->recrystallize product 1-Bromoadamantane recrystallize->product

References

Technical Support Center: Optimization of Antimicrobial Testing Protocols for Water-Insoluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing antimicrobial susceptibility testing for water-insoluble compounds.

Frequently Asked Questions (FAQs)

Q1: My water-insoluble compound precipitates when added to the broth medium. How can I resolve this?

A1: Compound precipitation is a common challenge. Here are several strategies to address this issue:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a widely used solvent for water-insoluble compounds in antimicrobial testing.[1][2] However, it's crucial to determine the highest concentration of DMSO that does not inhibit microbial growth. A solvent toxicity control is essential. Other potential solvents include ethanol, methanol, or acetic acid, but their antimicrobial properties and effects on the test organism must be evaluated.[1][2]

  • Co-solvents and Surfactants: The use of co-solvents or non-ionic surfactants like Polysorbate 80 (Tween 80) can help to maintain the solubility of your compound in the aqueous medium.[1] It is important to include a control with the co-solvent or surfactant alone to ensure it does not have any antimicrobial activity at the concentration used.

  • Sonication: Applying sonication can help to disperse the compound and create a more uniform suspension in the test medium.[1]

  • Gentle Heating: For compounds that are not heat-sensitive, gentle heating of the solvent during the initial dissolving step may improve solubility.[2] However, be cautious not to degrade the compound.

Q2: I am not observing a clear zone of inhibition in my agar diffusion assay. What could be the reason?

A2: The agar diffusion method is often unsuitable for water-insoluble compounds due to their poor diffusion through the aqueous agar matrix.[3] This can lead to false-negative results or inconsistent zone sizes. Several factors can contribute to the lack of a clear inhibition zone:

  • Poor Diffusion: Hydrophobic compounds have limited ability to diffuse through the hydrophilic agar gel.[3]

  • Precipitation: The compound may precipitate at the application site (disk or well) and not diffuse into the agar.[1]

  • Compound Binding: The compound may bind to the components of the agar medium, reducing its availability to inhibit microbial growth.

For these reasons, broth-based methods like broth microdilution are generally recommended for testing water-insoluble compounds.[1]

Q3: What is the recommended method for determining the Minimum Inhibitory Concentration (MIC) of a water-insoluble compound?

A3: The broth microdilution method is the most widely accepted and reliable technique for determining the MIC of water-insoluble compounds.[4][5][6] This method involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. The wells are then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is determined as the MIC. This method minimizes the diffusion issues associated with agar-based assays.[3]

Q4: What are the critical controls to include in my antimicrobial susceptibility testing experiments for water-insoluble compounds?

A4: Including appropriate controls is crucial for the validity and interpretation of your results. The following controls are essential:

  • Solvent Toxicity Control: This control contains the highest concentration of the solvent (e.g., DMSO) used in the experiment but no test compound. This is to ensure that the solvent itself is not inhibiting microbial growth.[1][3]

  • Positive Control: A known, clinically relevant antibiotic is used as a positive control to ensure that the test system is working correctly and the microorganisms are susceptible to a standard antimicrobial agent.[3]

  • Negative Control (Growth Control): This well contains only the broth medium and the microbial inoculum, without any test compound or solvent. It demonstrates that the bacteria can grow under the experimental conditions.[4]

  • Sterility Control: This well contains only the sterile broth medium to check for any contamination during the experimental setup.[4]

Troubleshooting Guides

Issue 1: Inconsistent MIC values between experimental repeats.

Potential Cause Troubleshooting Step
Incomplete dissolution or precipitation of the compound. Ensure the compound is fully dissolved in the initial stock solution. Visually inspect for any precipitates before making serial dilutions. Consider using sonication or gentle warming if the compound's stability allows.[1][2]
Inaccurate pipetting of viscous solvent (e.g., DMSO). Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solvents.
Variability in inoculum preparation. Strictly adhere to standardized protocols for preparing the microbial inoculum to a specific McFarland standard to ensure a consistent cell density in each well.[7]
Compound degradation. Assess the stability of your compound in the chosen solvent and culture medium over the incubation period.

Issue 2: Microbial growth is observed in the solvent control well.

Potential Cause Troubleshooting Step
Solvent concentration is too low to be inhibitory. This is the expected outcome and validates that the solvent at the tested concentration does not interfere with the assay. No action is needed.

Issue 3: No microbial growth is observed in the solvent control well.

Potential Cause Troubleshooting Step
The solvent concentration is toxic to the microorganism. Perform a dose-response experiment with the solvent to determine the highest non-inhibitory concentration. The final concentration of the solvent in the assay should be below this level.[1]
Contamination of the solvent with an antimicrobial agent. Use fresh, sterile solvent for subsequent experiments.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Water-Insoluble Compounds

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a water-insoluble compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the water-insoluble compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 times the highest desired final concentration). Ensure complete dissolution.

  • Preparation of Intermediate Dilutions:

    • Perform serial two-fold dilutions of the stock solution in the chosen solvent to create a range of intermediate concentrations.

  • Preparation of Final Dilutions in Microtiter Plate:

    • Add a specific volume of CAMHB to each well of a 96-well plate.

    • Transfer a small volume (e.g., 2 µL) of each intermediate compound dilution into the corresponding wells of the microtiter plate, resulting in a final solvent concentration that is non-inhibitory (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute the adjusted inoculum in CAMHB to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Add the diluted bacterial inoculum to all wells except the sterility control well.

  • Inclusion of Controls:

    • Solvent Control: Wells containing the highest concentration of DMSO and the bacterial inoculum.

    • Positive Control: Wells containing a known antibiotic and the bacterial inoculum.

    • Negative (Growth) Control: Wells containing CAMHB and the bacterial inoculum only.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A spectrophotometric reading can also be used for a more quantitative assessment.

Quantitative Data Summary

Table 1: Commonly Used Solvents and Their Recommended Maximum Non-Inhibitory Concentrations

SolventMaximum Recommended Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)≤ 1% - 5%Most commonly used solvent.[1] Toxicity should be verified for each microbial species.
Ethanol≤ 1% - 2%Has intrinsic antimicrobial activity, so a low concentration is crucial.[2]
Methanol≤ 1%Similar to ethanol, requires careful control of final concentration.[2]
Acetic Acid≤ 0.5%Can significantly alter the pH of the medium.[1]

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_controls Controls Compound_Stock Prepare Compound Stock in Solvent Serial_Dilution Perform Serial Dilutions of Compound in Plate Compound_Stock->Serial_Dilution Add to Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Dilute & Add Incubate Incubate Plate (16-20h, 37°C) Inoculation->Incubate Solvent_Control Solvent Control Inoculation->Solvent_Control Positive_Control Positive Control Inoculation->Positive_Control Growth_Control Growth Control Inoculation->Growth_Control Read_MIC Read MIC (Visual/Spectrophotometer) Incubate->Read_MIC Sterility_Control Sterility Control

Caption: Workflow for Broth Microdilution Assay.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent MIC Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Check_Pipetting Verify Pipetting Technique Start->Check_Pipetting Check_Inoculum Standardize Inoculum Prep Start->Check_Inoculum Check_Stability Assess Compound Stability Start->Check_Stability Sonication Use Sonication Check_Solubility->Sonication Rev_Pipette Use Reverse Pipetting Check_Pipetting->Rev_Pipette McFarland Adhere to McFarland Standard Check_Inoculum->McFarland Time_Course Perform Time-Course Stability Assay Check_Stability->Time_Course

Caption: Troubleshooting Inconsistent MICs.

References

Validation & Comparative

A Comparative Analysis of 3-(1-Adamantyl)-2,4-pentanedione and Other β-Diketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, β-diketones are pivotal intermediates and ligands, prized for their ability to form stable metal complexes and serve as precursors for heterocyclic compounds. Among these, 3-(1-Adamantyl)-2,4-pentanedione is of growing interest due to the unique properties conferred by its bulky, lipophilic adamantyl substituent. This guide provides a comparative analysis of this compound against two archetypal β-diketones: the simple, sterically unhindered acetylacetone, and the aromatic dibenzoylmethane. This objective comparison, supported by available experimental and predicted data, aims to inform researchers, scientists, and drug development professionals on the relative merits and potential applications of these compounds.

Physicochemical Properties: A Quantitative Comparison

The introduction of the adamantyl group at the central carbon of the pentanedione backbone significantly influences its physicochemical properties. The steric bulk and high lipophilicity of the adamantyl moiety are key differentiators from the methyl groups of acetylacetone and the phenyl groups of dibenzoylmethane. These differences are reflected in their acidity (pKa), lipophilicity (logP), and the stability of their metal complexes.

PropertyThis compoundAcetylacetoneDibenzoylmethane
Molar Mass ( g/mol ) 234.34100.12224.25
pKa ~10.51 (Predicted)[1]~8.99 (in water at 25°C)[1]~8.95 (Predicted)[2]
Predicted logP 3.3-0.243.86
Keto-Enol Tautomerism Predominantly keto form due to steric hindrance of the adamantyl group.Exists as an equilibrium mixture of keto and enol forms.[1]Favors the enol form, stabilized by conjugation with the phenyl rings.
Metal Complex Stability (e.g., with Cu(II)) Expected to be lower than acetylacetonate due to steric hindrance.Forms highly stable complexes (logK1 ≈ 8.77 for Cu(II)).Forms stable complexes.

Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for confirmation. The logP values are predicted and serve as an estimation of lipophilicity.

Keto-Enol Tautomerism: The Influence of the 3-Substituent

The equilibrium between the keto and enol tautomers is a defining characteristic of β-diketones and is crucial for their reactivity and complexation behavior. This equilibrium is significantly influenced by the nature of the substituent at the 3-position.

  • Acetylacetone exists in a dynamic equilibrium between its keto and enol forms.[1]

  • Dibenzoylmethane strongly favors the enol form due to the electronic stabilization provided by the conjugation of the enol's double bond with the two phenyl rings.

  • For This compound , the bulky adamantyl group introduces significant steric strain, which destabilizes the planar enol form. Consequently, it is predicted to exist predominantly in the keto form. This has important implications for its coordination chemistry and reactivity, as the formation of the enolate, necessary for metal chelation, will be less favorable compared to acetylacetone and dibenzoylmethane.

Metal Complexation and Catalytic Activity

The ability of β-diketones to form stable metal complexes is central to their application in catalysis and as precursors for advanced materials.

Copper(II) complexes of β-diketones are known to be effective catalysts for various oxidation reactions. The catalytic activity is influenced by the electronic and steric properties of the ligand. While the electron-donating nature of the adamantyl group might enhance the catalytic activity of the metal center, the steric bulk could also hinder substrate access. A comparative study of the catalytic performance of the copper(II) complexes of these three β-diketones in a model oxidation reaction, such as the oxidation of cyclohexane, would be necessary to elucidate the net effect of the adamantyl substituent.

Applications in Drug Development

The adamantane cage is a well-established pharmacophore in drug design, known to enhance the lipophilicity and metabolic stability of drug candidates. Incorporating an adamantyl group into a β-diketone framework opens possibilities for the development of new therapeutic agents. For instance, β-diketones are known to be precursors for various heterocyclic drugs, and the adamantyl moiety could be used to modulate the pharmacological profile of these compounds. Furthermore, the metal complexes of adamantyl-β-diketones could be explored as novel metallodrugs.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Synthesis of this compound

A reported synthesis involves the reaction of 1-bromoadamantane, 1-chloroadamantane, or 1-hydroxyadamantane with acetylacetone in the presence of a manganese or iron catalyst, which gives the product in high yield.[3]

Materials:

  • 1-bromoadamantane

  • Acetylacetone

  • Manganese(II) salt (e.g., MnCl₂) or Iron(III) salt (e.g., FeCl₃)

  • Suitable solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Base (e.g., sodium hydride or potassium carbonate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in the chosen solvent.

  • Add the base portion-wise to the solution at room temperature to form the acetylacetonate anion.

  • Add the manganese or iron catalyst to the mixture.

  • Add a solution of 1-bromoadamantane in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Determination of pKa by Potentiometric Titration

Materials:

  • The β-diketone of interest

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • A suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or methanol for hydrophobic compounds)

  • pH meter with a calibrated glass electrode

  • Constant temperature water bath

Procedure:

  • Prepare a solution of the β-diketone of a known concentration in the chosen solvent system.

  • Add a known volume of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

  • Immerse the pH electrode in the solution and allow it to equilibrate at a constant temperature.

  • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Plot the pH values against the volume of the added base to obtain a titration curve.

  • The pKa can be determined from the titration curve at the half-equivalence point.

Determination of Metal Complex Stability Constants by Spectrophotometry (Job's Method of Continuous Variation)

Materials:

  • Stock solutions of the metal salt (e.g., Cu(NO₃)₂) and the β-diketone ligand of the same molar concentration.

  • A suitable buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of metal and ligand but with varying mole fractions of the ligand (from 0 to 1). The total volume of each solution should be kept constant.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the metal-ligand complex.

  • Correct the absorbance for any absorbance from the free ligand or metal ion at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • The stability constant (K_f) can then be calculated from the absorbance data.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_and_Coordination cluster_synthesis Synthesis of this compound cluster_coordination Metal Complex Formation Acetylacetone Acetylacetone Enolate Enolate Acetylacetone->Enolate + Base Base Base Base->Enolate Adamantyl_Halide 1-Adamantyl Halide/Alcohol Product This compound Adamantyl_Halide->Product Catalyst Mn(II) or Fe(III) Catalyst Catalyst->Product Enolate->Product + 1-Adamantyl Halide/Alcohol + Catalyst Diketone β-Diketone Deprotonation Deprotonation Diketone->Deprotonation Keto-Enol Tautomerism Metal_Ion Metal Ion (M^n+) Complex Metal-β-diketonate Complex Metal_Ion->Complex Deprotonation->Complex + M^n+ Experimental_Workflow cluster_pka pKa Determination cluster_stability Stability Constant Determination (Job's Method) Prepare_Solution Prepare β-diketone solution Titrate Potentiometric Titration with Base Prepare_Solution->Titrate Analyze_Curve Analyze Titration Curve Titrate->Analyze_Curve Calculate_pKa Calculate pKa Analyze_Curve->Calculate_pKa Prepare_Series Prepare Metal-Ligand Solutions (Continuous Variation) Measure_Absorbance Measure Absorbance at λ_max Prepare_Series->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry & Calculate K_f Plot_Data->Determine_Stoichiometry

References

Validating the Antimicrobial Efficacy of Adamantane Derivatives Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This guide provides a comparative analysis of the antimicrobial efficacy of various adamantane derivatives, supported by experimental data from published studies. The requested analysis of 3-(1-Adamantyl)-2,4-pentanedione could not be completed as no publicly available data on its antimicrobial properties were identified during a comprehensive literature search.

This guide, therefore, shifts focus to the broader class of adamantane-containing compounds, which have demonstrated significant potential as antimicrobial agents. The unique lipophilic and rigid cage structure of the adamantane moiety is believed to contribute to their biological activity, making them a promising scaffold in the development of new therapeutics.[1][2][3] This document summarizes key findings on the antimicrobial performance of several adamantane derivatives compared to standard antibiotics, details the experimental methodologies used for their evaluation, and provides visualizations of the typical experimental workflow.

Comparative Antimicrobial Efficacy of Adamantane Derivatives

The following table summarizes the in vitro antimicrobial activity of selected adamantane derivatives against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2][4]

CompoundMicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
1-((2-chloro-3,4-dimethoxybenzylidene) amino(adamantane) Candida krusei32Not Specified-
Candida parapsilosis32Not Specified-
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (Compound 7a-c) Gram-positive bacteria0.5 - 32Not Specified-
Gram-negative bacteria0.5 - 32Not Specified-
N-substituted adamantylester imides Staphylococcus aureus> 6Not Specified-
5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 6b, 6c, 6d, 6e, 6f) Various BacteriaPotentNot Specified-
5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 10b, 10c, 10d) Various BacteriaPotentNot Specified-
5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives (Compounds 12c, 12d, 12e, 13, 14) Various BacteriaPotentNot Specified-
4-(Adamantan-1-yl)-1-(4-fluorobenzylidene)-3-thiosemicarbazide (Compound 4a) Candida albicansGoodNot Specified-
4-(Adamantan-1-yl)-1-(4-methoxybenzylidene)-3-thiosemicarbazide (Compound 4g) Candida albicansGoodNot Specified-

Note: "Potent" and "Good" are qualitative descriptions from the source material where specific MIC values were not provided in the abstract. The specific MIC values for the triazole derivatives are available in the full publication.[3]

Experimental Protocols

The evaluation of the antimicrobial efficacy of adamantane derivatives typically follows standardized protocols to ensure reproducibility and comparability of results. The most common method cited in the literature is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions (temperature and time) appropriate for the specific microorganism. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

A general workflow for this process is illustrated in the diagram below.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_results Results compound Test Compound Stock Solution dilution Serial Dilution of Compound in Microtiter Plate compound->dilution media Bacterial/Fungal Growth Medium media->dilution inoculum Standardized Microbial Inoculum inoculation Inoculation of Wells with Microorganism inoculum->inoculation dilution->inoculation incubation Incubation at Optimal Temperature and Time inoculation->incubation reading Visual or Spectrophotometric Reading of Growth incubation->reading mic Determination of Minimum Inhibitory Concentration (MIC) reading->mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for the antimicrobial activity of most adamantane derivatives is not yet fully elucidated. The high lipophilicity of the adamantane cage is thought to facilitate the interaction with and disruption of microbial cell membranes.[2] However, without specific studies on signaling pathways, a diagrammatic representation would be speculative. Further research is required to understand the molecular targets and pathways affected by these compounds.

Conclusion

While data on the specific compound this compound is not available, the broader class of adamantane derivatives shows considerable promise as a source of new antimicrobial agents. Various synthesized adamantane-containing molecules have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The continued exploration of this chemical space, coupled with detailed mechanistic studies, is warranted to develop novel and effective treatments for infectious diseases.

References

A Comparative Analysis of the Chelating Properties of 3-(1-Adamantyl)-2,4-pentanedione and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of the novel β-diketone ligand, 3-(1-Adamantyl)-2,4-pentanedione, and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). This objective analysis is supported by available experimental data and established chemical principles, offering valuable insights for applications in drug development, analytical chemistry, and materials science.

Introduction to the Chelating Agents

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion, leading to the formation of highly stable, water-soluble complexes. Its strong affinity for a wide range of di- and trivalent metal ions has made it an indispensable tool in various scientific and industrial fields.

This compound is a bidentate β-diketone ligand. The presence of the bulky, lipophilic adamantyl group at the 3-position is expected to significantly influence its coordination chemistry, including the stability and solubility of its metal complexes, compared to simpler β-diketones. While the synthesis of this compound has been reported, comprehensive studies on its metal chelating properties are limited in publicly available literature.

Quantitative Comparison of Chelating Properties

A direct quantitative comparison of the chelating properties of this compound and EDTA requires the determination of their stability constants (log K) with various metal ions. The stability constant is a measure of the strength of the interaction between a ligand and a metal ion.

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions

Metal Ionlog K₁
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Al³⁺16.1

Data compiled from various sources. Values may vary slightly depending on experimental conditions (temperature, ionic strength).

Table 2: Predicted vs. Available Data for this compound

Metal Ionlog K₁log K₂
Ca²⁺Data not availableData not available
Mg²⁺Data not availableData not available
Fe²⁺Data not availableData not available
Fe³⁺Data not availableData not available
Cu²⁺Data not availableData not available
Zn²⁺Data not availableData not available
Pb²⁺Data not availableData not available
Al³⁺Data not availableData not available

Qualitative Comparison and Expected Trends

Based on the principles of coordination chemistry, we can infer some qualitative differences in the chelating properties of these two ligands.

FeatureThis compoundEDTA
Denticity Bidentate (forms two bonds with a metal ion)Hexadentate (forms six bonds with a metal ion)
Complex Stoichiometry Typically forms ML₂, ML₃ complexes (M=metal, L=ligand)Predominantly forms 1:1 (ML) complexes
Chelate Effect Moderate chelate effect from the five-membered ring.Very strong chelate effect due to the formation of five, five-membered chelate rings.
Steric Hindrance The bulky adamantyl group may introduce significant steric hindrance, potentially affecting the stability and coordination geometry of the metal complexes. This could lead to lower stability constants compared to less hindered β-diketones.Minimal steric hindrance around the donor atoms, allowing for effective coordination with a wide range of metal ions.
Solubility of Complexes The lipophilic adamantyl group is expected to confer solubility in nonpolar organic solvents.Metal-EDTA complexes are generally highly soluble in water.
Kinetic Inertness Metal exchange is expected to be relatively facile.Metal-EDTA complexes are kinetically inert, meaning the metal ion is released very slowly.

Experimental Protocols for Determining Chelating Properties

The following are standard experimental methodologies for determining the stability constants of metal-ligand complexes. These protocols can be applied to this compound to generate the data required for a direct quantitative comparison with EDTA.

Potentiometric Titration

This is one of the most common and accurate methods for determining stability constants.

Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base, the concentration of the free ligand and the average number of ligands bound to the metal ion can be calculated. This data is then used to determine the stepwise and overall stability constants.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (this compound) in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare a standard solution of the metal salt (e.g., metal nitrate or perchlorate) of interest.

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).

  • Titration:

    • Perform a series of titrations at constant temperature and ionic strength:

      • Titration of the strong acid alone.

      • Titration of the strong acid and the ligand.

      • Titration of the strong acid, the ligand, and the metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the proton-ligand dissociation constants (pKa) and the metal-ligand stability constants (log K) using appropriate software packages (e.g., Hyperquad).

Spectrophotometry

This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.

Principle: By measuring the absorbance of a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice-versa), the concentration of the complexed and uncomplexed species can be determined using the Beer-Lambert law. This information is then used to calculate the stability constant.

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand.

    • Maintain a constant pH, temperature, and ionic strength.

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Analyze the spectral data using methods such as the mole-ratio method, Job's method of continuous variation, or by fitting the absorbance data to a model that includes the stability constant as a parameter.

Visualizing Experimental Workflows and Relationships

Logical Relationship of Chelation Properties

G Factors Influencing Chelating Properties Ligand_Structure Ligand Structure Chelate_Effect Chelate Effect Ligand_Structure->Chelate_Effect Steric_Hindrance Steric Hindrance Ligand_Structure->Steric_Hindrance Solubility Solubility Ligand_Structure->Solubility Metal_Ion_Properties Metal Ion Properties Complex_Stability Complex Stability (log K) Metal_Ion_Properties->Complex_Stability Applications Applications in Drug Delivery, Catalysis, etc. Complex_Stability->Applications Chelate_Effect->Complex_Stability Steric_Hindrance->Complex_Stability (can decrease) Solubility->Applications

Caption: Factors influencing the stability and application of metal chelates.

Experimental Workflow for Stability Constant Determination

G Workflow for Stability Constant Determination cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometry p1 Prepare Solutions (Ligand, Metal, Acid, Base) p2 Perform Titrations p1->p2 p3 Record pH vs. Volume p2->p3 p4 Calculate pKa and log K p3->p4 end_node Stability Constants Determined p4->end_node s1 Prepare Solutions (Varying [Ligand]) s2 Measure Absorbance s1->s2 s3 Analyze Spectral Data s2->s3 s4 Calculate log K s3->s4 s4->end_node start Define Metal-Ligand System start->p1 start->s1

Caption: Workflow for determining stability constants via potentiometry and spectrophotometry.

Conclusion

EDTA remains a benchmark chelating agent due to its high denticity and the formation of exceptionally stable and water-soluble metal complexes. While quantitative data for the chelating properties of this compound are not yet available, its structure suggests it will act as a bidentate ligand, forming complexes that are likely to be more soluble in organic solvents. The bulky adamantyl group is a key feature that is expected to introduce significant steric effects, which may influence the stability and coordination geometry of its metal complexes.

Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the chelating properties of this compound and to enable a direct quantitative comparison with EDTA. Such studies will be crucial in determining its potential for applications where the unique steric and solubility properties conferred by the adamantyl moiety are advantageous.

Cytotoxicity Profile of 3-(1-Adamantyl)-2,4-pentanedione: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data was found regarding the cytotoxicity of 3-(1-Adamantyl)-2,4-pentanedione on any specific cell lines. This includes a lack of quantitative metrics such as IC50 values, detailed experimental protocols for its cytotoxic assessment, and investigations into its potential mechanisms of action or effects on cellular signaling pathways.

The compound, with the chemical formula C₁₅H₂₂O₂ and CAS number 102402-84-6, is a β-dicarbonyl derivative of adamantane. While numerous studies highlight the broad therapeutic potential of various adamantane-containing compounds in areas such as antiviral, anticancer, and antimicrobial applications, the specific cytotoxic profile of this compound remains uncharacterized in the public domain.

General Biological Context of Adamantane Derivatives

Adamantane and its derivatives are widely recognized for their lipophilic nature, a property that can enhance drug delivery and interaction with cellular membranes. This characteristic has been exploited in the development of various therapeutic agents. Research into adamantane-containing compounds has explored their potential as:

  • Anticancer Agents: Many adamantane derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The bulky adamantyl group can contribute to steric hindrance and specific binding interactions with biological targets.

  • Antimicrobial Agents: The adamantane moiety has been incorporated into molecules to develop new antimicrobial drugs, with some derivatives showing activity against bacteria and fungi.

  • Antiviral Agents: The antiviral properties of adamantane derivatives, such as amantadine and rimantadine, are well-established.

However, it is crucial to note that the biological activity of any compound is highly dependent on its specific chemical structure. The presence of the 2,4-pentanedione (a β-diketone) moiety in the target compound introduces a different chemical functionality compared to many of the more extensively studied adamantane derivatives, such as those containing amine or amide groups. The cytotoxic effects, if any, of this compound would be contingent on the interplay between the lipophilic adamantyl cage and the chemical reactivity of the β-dicarbonyl group.

Future Directions

To ascertain the cytotoxic properties of this compound, dedicated experimental studies would be required. A typical workflow for such an investigation is outlined below.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cytotoxicity Assessment A Compound Preparation (this compound) C Cell Seeding and Treatment A->C B Cell Line Selection (e.g., Cancer and Normal cell lines) B->C D Cytotoxicity Assay (e.g., MTT, XTT, or LDH assay) C->D E Data Analysis (Calculation of IC50 values) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F

Figure 1. A generalized experimental workflow for assessing the cytotoxicity of a test compound on various cell lines.

This workflow would involve:

  • Compound Preparation: Synthesizing and purifying this compound.

  • Cell Line Selection: Choosing a panel of relevant human cancer cell lines (e.g., from different tissue origins) and at least one non-cancerous cell line to assess selectivity.

  • Treatment: Exposing the cultured cells to a range of concentrations of the compound.

  • Cytotoxicity Assay: Utilizing established assays like the MTT or XTT assay to measure cell viability and proliferation.

  • Data Analysis: Determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

  • Mechanism of Action: If significant cytotoxicity is observed, further experiments could elucidate the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Without such dedicated experimental evaluation, any discussion on the cytotoxicity of this compound remains speculative. Researchers and drug development professionals interested in this compound would need to undertake these foundational studies to determine its biological activity.

Adamantyl-Containing Compounds as Enzyme Inhibitors: A Comparative Analysis of Vildagliptin and Other Gliptins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action of adamantyl-containing dipeptidyl peptidase-4 (DPP-4) inhibitors, featuring a comparative analysis with other prominent members of the gliptin class. This guide provides detailed experimental protocols and quantitative data to support the validation of their enzymatic inhibition.

The adamantane moiety, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has become a significant pharmacophore in modern drug design. Its unique structural properties are leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of various therapeutic agents. One of the most successful applications of adamantane in drug development is in the design of enzyme inhibitors, exemplified by Vildagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). This guide explores the mechanism of action of Vildagliptin and provides a comparative analysis with other widely used DPP-4 inhibitors: Sitagliptin, Saxagliptin, and Linagliptin.

The Role of DPP-4 and the Incretin System

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, slow gastric emptying, and promote satiety. By inactivating GLP-1 and GIP, DPP-4 curtails their beneficial effects on glycemic control.

Mechanism of Action of Vildagliptin and Other Gliptins

Vildagliptin and other gliptins are competitive, reversible inhibitors of the DPP-4 enzyme. They bind to the active site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby enhancing their physiological effects. The ultimate result is improved glycemic control in patients with type 2 diabetes mellitus. The adamantyl group in Vildagliptin contributes to its high potency and favorable pharmacokinetic properties.

Comparative Analysis of DPP-4 Inhibitors

To provide a clear comparison of the inhibitory potential of Vildagliptin and its counterparts, the following table summarizes their reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against DPP-4. It is important to note that these values can vary depending on the experimental conditions.

InhibitorChemical ScaffoldIC50 (nM)Ki (nM)Notes
Vildagliptin Adamantyl-containing~2.5 - 50~1.5 - 20Potent and selective inhibitor.
Sitagliptin β-amino acid derivative~18 - 27~19The first-in-class DPP-4 inhibitor.
Saxagliptin Cyanopyrrolidine derivative~0.5 - 5~1.3Forms a covalent but reversible bond with DPP-4.
Linagliptin Xanthine-based~1 - 5~1Primarily excreted unchanged in the feces.

Experimental Protocols

Validating the inhibitory activity of compounds like Vildagliptin is a critical step in drug discovery. Below is a detailed protocol for a common in vitro assay used to determine the potency of DPP-4 inhibitors.

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, which can be quantified to determine enzyme activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • H-Gly-Pro-AMC substrate

  • Test inhibitor (e.g., Vildagliptin) and other comparators

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and serial dilutions to create a range of concentrations.

    • Dilute the DPP-4 enzyme and H-Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank (no enzyme): Assay buffer and substrate.

      • Control (no inhibitor): Assay buffer, DPP-4 enzyme, and substrate.

      • Inhibitor wells: Assay buffer, DPP-4 enzyme, substrate, and varying concentrations of the test inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each well using a fluorometric plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GLP-1 signaling pathway and the experimental workflow for the DPP-4 inhibition assay.

GLP1_Signaling_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-Cell cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Intake Food Intake L-Cell L-Cell Food Intake->L-Cell stimulates GLP-1 (active) GLP-1 (active) L-Cell->GLP-1 (active) GIP (active) GIP (active) L-Cell->GIP (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by Beta-Cell Beta-Cell GLP-1 (active)->Beta-Cell stimulates Alpha-Cell Alpha-Cell GLP-1 (active)->Alpha-Cell inhibits GIP (active)->DPP-4 degraded by GIP (active)->Beta-Cell stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Insulin Insulin Beta-Cell->Insulin releases Glucagon Glucagon Alpha-Cell->Glucagon suppresses release of Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits

Caption: The Incretin (GLP-1) Signaling Pathway and the Action of Vildagliptin.

DPP4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Reagents to Wells: - Buffer - Enzyme - Inhibitor (or vehicle) prep_inhibitor->add_reagents prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction: Add Substrate Solution prep_substrate->add_substrate add_reagents->add_substrate incubate Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: ~360nm, Em: ~460nm) incubate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50

Caption: Experimental Workflow for a DPP-4 Enzyme Inhibition Assay.

Conclusion

Vildagliptin, featuring a characteristic adamantyl structure, is a potent and effective inhibitor of DPP-4, contributing significantly to the management of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, is shared by other members of the gliptin class. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the evaluation and validation of novel enzyme inhibitors. The strategic incorporation of moieties like adamantane continues to be a promising avenue for the design of next-generation therapeutics.

Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anticancer, neuroprotective, and antiviral activities of key adamantane derivatives, supported by experimental data and detailed methodologies.

The rigid, lipophilic, and three-dimensional cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of the anticancer, neuroprotective, and antiviral properties of selected adamantane derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals.

Anticancer Activity of Adamantyl Isothiourea Derivatives

Recent studies have highlighted the potential of adamantyl isothiourea derivatives as potent anticancer agents. The cytotoxic activity of these compounds has been evaluated against various human tumor cell lines, with some derivatives showing significant efficacy, particularly against hepatocellular carcinoma.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic effects of several adamantyl isothiourea derivatives were determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundTarget Cell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5 Hep-G2 (Hepatocellular Carcinoma)7.70[1]
Adamantyl Isothiourea Derivative 6 Hep-G2 (Hepatocellular Carcinoma)3.86[1]
4-bromobenzyl analogue 2 PC-3 (Prostate Cancer)< 25[2]
HepG-2 (Hepatocellular Carcinoma)< 25[2]
MCF-7 (Breast Cancer)< 25[2]
HeLa (Cervical Cancer)< 25[2]
HCT-116 (Colorectal Carcinoma)25-50[2]
4-nitrobenzyl analogue 1 Various Cancer Cell LinesModerate Activity[2]
Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This pathway is crucial in inflammation and immunity and its dysregulation is linked to cancer development and progression.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 IKK IκB Kinase (IKK) TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB DNA DNA NFkB->DNA Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Adamantyl_Isothiourea Adamantyl Isothiourea Derivatives Adamantyl_Isothiourea->TLR4 Inhibition

Figure 1: Simplified signaling pathway of TLR4-MyD88-NF-κB and the inhibitory action of adamantyl isothiourea derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate for 24h. B 2. Treat cells with various concentrations of adamantane derivatives and incubate for 24-72h. A->B C 3. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4h at 37°C. B->C D 4. Remove the medium and add DMSO (e.g., 200 µL) to dissolve the formazan crystals. C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Calculate the percentage of cell viability and determine the IC50 value. E->F Neuroprotection_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor Ca_int Increased Intracellular Ca²⁺ NMDAR->Ca_int Ca²⁺ Influx VGCC Voltage-Gated Calcium Channel VGCC->Ca_int Ca²⁺ Influx Ca_ext Ca²⁺ Ca_ext->NMDAR Ca_ext->VGCC Excitotoxicity Excitotoxicity & Neuronal Damage Ca_int->Excitotoxicity Adamantane_Amine Adamantane Amine Derivatives Adamantane_Amine->NMDAR Inhibition Adamantane_Amine->VGCC Inhibition Calcium_Flux_Workflow A 1. Plate cells (e.g., HEK293 expressing NMDA receptors) in a 96-well plate. B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate. A->B C 3. Add adamantane derivatives at various concentrations. B->C D 4. Stimulate the cells with an agonist (e.g., NMDA and glycine). C->D E 5. Measure the change in fluorescence intensity over time using a fluorescence plate reader. D->E F 6. Analyze the data to determine the inhibitory effect of the compounds on calcium influx. E->F Antiviral_Mechanism cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_Channel M2 Proton Channel Viral_Core Viral Core (vRNA) M2_Channel->Viral_Core Acidification Uncoating Viral Uncoating Viral_Core->Uncoating Protons H⁺ Protons->M2_Channel Influx Aminoadamantane Aminoadamantane Analogues Aminoadamantane->M2_Channel Blockade ELLA_Workflow A 1. Coat a 96-well plate with fetuin. B 2. Add a mixture of the influenza virus (containing neuraminidase) and various concentrations of the adamantane derivative. A->B C 3. Incubate to allow neuraminidase to cleave sialic acid from fetuin. B->C D 4. Add horseradish peroxidase (HRP)-conjugated peanut agglutinin (PNA), which binds to the exposed galactose. C->D E 5. Add a chromogenic substrate and measure the absorbance to quantify the amount of bound PNA-HRP. D->E F 6. Calculate the percentage of neuraminidase inhibition and determine the EC50 value. E->F

References

Adamantyl Pentanediones vs. Ampicillin: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, adamantane derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial efficacy of adamantyl pentanediones against ampicillin, a widely used β-lactam antibiotic. The comparison is based on available experimental data and serves as a resource for researchers, scientists, and drug development professionals.

Introduction to Ampicillin

Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone of antibacterial therapy for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, ampicillin acylates the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.

Adamantyl Pentanediones: An Emerging Class of Antimicrobials

The adamantane moiety, a bulky, lipophilic, tricyclic hydrocarbon, has been incorporated into various molecular scaffolds to enhance their therapeutic properties. In the context of antimicrobial drug discovery, adamantyl-containing compounds, including pentanediones, have been investigated for their potential to overcome existing resistance mechanisms. While the precise mechanism of action for adamantyl pentanediones is still under investigation, it is hypothesized that their lipophilicity allows for enhanced penetration of the bacterial cell membrane, potentially disrupting membrane integrity or inhibiting key intracellular enzymes.

Comparative Antimicrobial Efficacy

Direct comparative studies between adamantyl pentanediones and ampicillin are limited in the current body of scientific literature. However, by collating data from various studies on adamantane derivatives and comparing it with established minimum inhibitory concentration (MIC) values for ampicillin, a preliminary assessment of their relative efficacy can be made. It is crucial to note that the following data is compiled from different sources and should be interpreted with caution.

Table 1: Minimum Inhibitory Concentration (MIC) of Adamantane Derivatives Against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
1-(1-Adamantyl)-3-(4-chlorophenyl)propane-1,3-dioneStaphylococcus aureus62.5
1-(1-Adamantyl)-3-(4-methoxyphenyl)propane-1,3-dioneStaphylococcus aureus125
1-(1-Adamantyl)-3-(4-nitrophenyl)propane-1,3-dioneStaphylococcus aureus62.5
1-(1-Adamantyl)-3-phenylpropane-1,3-dioneStaphylococcus aureus125
Adamantyl-containing 1,3,4-oxadiazole derivativeEscherichia coli>100
Adamantyl-containing 1,3,4-oxadiazole derivativePseudomonas aeruginosa>100

Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (penicillin-susceptible)0.25 - 2
Staphylococcus aureus (penicillin-resistant)>16
Escherichia coli2 - 8
Pseudomonas aeruginosa>1024

From the available data, certain adamantyl propane-1,3-dione derivatives show moderate activity against Staphylococcus aureus. However, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa appears to be limited in the tested compounds. In comparison, ampicillin demonstrates potent activity against susceptible strains of both Gram-positive and Gram-negative bacteria, although resistance is a significant clinical issue.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antimicrobial activity of a compound.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound (adamantyl pentanedione or ampicillin) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (5x10^5 CFU/mL) A->B E Inoculate Microtiter Plate B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubate (37°C, 18-24h) E->F G Observe for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination.

Conclusion

Adamantyl pentanediones represent an interesting scaffold for the development of new antimicrobial agents. The available data suggests that some derivatives possess moderate activity against Gram-positive bacteria. However, their efficacy, based on the limited publicly available information, does not yet surpass that of established antibiotics like ampicillin against susceptible strains. Further research, including direct comparative studies, is necessary to fully elucidate the antimicrobial potential of adamantyl pentanediones and their potential role in combating bacterial infections. The development of derivatives with a broader spectrum of activity and improved potency will be critical for their advancement as therapeutic agents.

A Spectroscopic Comparison of 3-(1-Adamantyl)-2,4-pentanedione and its Copper(II) Complex

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of the β-diketone ligand, 3-(1-Adamantyl)-2,4-pentanedione (Hada), and its corresponding copper(II) metal complex, bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II) ([Cu(ada)₂]). This document is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry, offering a comprehensive overview of the key spectroscopic changes that occur upon complexation. The data presented is supported by experimental protocols and visualized workflows to facilitate understanding and replication.

Spectroscopic Data Comparison

The formation of a metal complex significantly alters the electronic environment of the ligand, which is reflected in its spectroscopic signatures. The tables below summarize the key quantitative data from various spectroscopic techniques for Hada and its Cu(II) complex.

Infrared (IR) Spectroscopy

The most notable changes in the IR spectrum upon complexation are the disappearance of the broad O-H stretching band of the enol form of the ligand and the shift of the C=O and C=C stretching vibrations.

Functional Group Hada (cm⁻¹) **[Cu(ada)₂] (cm⁻¹) **Key Observations
ν(O-H) enolic~3400 (broad)AbsentDisappearance indicates deprotonation of the enolic hydroxyl group and coordination to the metal center.
ν(C=O)~16011575-1595Redshift of the carbonyl stretching frequency upon coordination to the copper ion.
ν(C=C)~15401500-1525Redshift of the carbon-carbon double bond stretch, indicating delocalization of electron density within the chelate ring.
ν(Cu-O)Not Applicable450-470Appearance of a new band corresponding to the copper-oxygen bond vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cu(II) ion, obtaining a well-resolved ¹H NMR spectrum for [Cu(ada)₂] is generally not feasible due to significant peak broadening. Therefore, the comparison is primarily focused on the ligand's spectrum.

Proton Hada (δ, ppm) [Cu(ada)₂] Key Observations
Enolic OH~16.0 (broad s)Not ObservableThe acidic proton is lost upon complexation.
CH (methine)~5.9 (s)Not Observable
CH₃ (methyl)~2.1 (s)Not Observable
Adamantyl CH₂~1.7 (m)Not Observable
Adamantyl CH~2.0 (m)Not Observable

Note: The chemical shifts for Hada can vary slightly depending on the solvent used.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum provides insights into the π-π* and n-π* transitions within the ligand and the d-d transitions of the metal center in the complex.

Transition Hada (λₘₐₓ, nm) [Cu(ada)₂] (λₘₐₓ, nm) Assignment
π-π~290-310~290-320Intraligand transition within the β-diketonate moiety.
n-π~350~350Intraligand transition.
d-dNot Applicable~650-700Corresponds to the d-d electronic transitions of the Cu(II) center in a distorted octahedral or square planar geometry.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of Hada and its copper complex, based on common laboratory practices for β-diketones and their metal complexes.

Synthesis of this compound (Hada)

The synthesis of Hada is typically achieved through a Claisen condensation reaction.

  • Reaction Setup: Sodium hydride (1.1 eq) is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: A solution of 1-adamantyl methyl ketone (1.0 eq) in dry THF is added dropwise to the stirred suspension. The mixture is then stirred at room temperature for 1-2 hours.

  • Acylation: Ethyl acetate (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux for 8-12 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure ligand.

Synthesis of bis(3-(1-adamantyl)-2,4-pentanedionato)copper(II) ([Cu(ada)₂])

The copper complex is synthesized by reacting the ligand with a suitable copper(II) salt.

  • Ligand Dissolution: this compound (2.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Deprotonation: A base (e.g., sodium hydroxide or sodium ethoxide, 2.0 eq) is added to the solution to deprotonate the ligand, forming the corresponding enolate.

  • Addition of Metal Salt: An aqueous or alcoholic solution of copper(II) chloride or copper(II) acetate (1.0 eq) is added dropwise to the stirred ligand solution.

  • Precipitation: The copper complex typically precipitates out of the solution upon formation. The reaction mixture is stirred for a few hours to ensure complete reaction.

  • Isolation and Purification: The solid product is collected by filtration, washed with water and a small amount of cold ethanol to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

Workflow and Structural Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of [Cu(ada)₂] and the logical relationship of the spectroscopic techniques used.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand Hada Ligand reaction Reaction ligand->reaction nmr NMR Spectroscopy (Ligand) ligand->nmr cu_salt Copper(II) Salt cu_salt->reaction base Base base->reaction solvent Solvent solvent->reaction complex [Cu(ada)₂] Complex ir IR Spectroscopy complex->ir uv_vis UV-Vis Spectroscopy complex->uv_vis mass_spec Mass Spectrometry complex->mass_spec reaction->complex

Caption: Synthesis and characterization workflow for [Cu(ada)₂].

spectroscopic_comparison cluster_ligand Hada Ligand cluster_complex [Cu(ada)₂] Complex L_IR IR: ν(O-H), ν(C=O) comparison Spectroscopic Comparison L_IR->comparison Coordination L_NMR NMR: Enolic OH, CH, CH₃ L_NMR->comparison Deprotonation L_UV UV-Vis: π-π, n-π L_UV->comparison Complexation C_IR IR: ν(C=O) shift, ν(Cu-O) C_UV UV-Vis: d-d transitions comparison->C_IR Shift comparison->C_UV New Bands

Caption: Key spectroscopic changes upon complexation of Hada with Cu(II).

Validating the Antiviral Activity of Adamantane-Based Compounds Against Influenza: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The enduring threat of influenza virus outbreaks necessitates the continued development of effective antiviral therapeutics. Adamantane-based compounds have historically been a cornerstone of anti-influenza drug discovery, primarily targeting the M2 proton channel of the influenza A virus. This guide provides a comparative analysis of the antiviral activity of various adamantane derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antiviral Activity

The antiviral efficacy of adamantane compounds is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), which indicates the concentration that causes death to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Below is a summary of the in vitro antiviral activities of selected adamantane derivatives against various influenza A strains.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222
RimantadineA/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476
AK-1A/Puerto Rico/8/34 (H1N1)MDCK1.8>100>55.6
AK-7A/Puerto Rico/8/34 (H1N1)MDCK0.9>100>111.1
Compound 1aA/WSN/33 (H1N1)MDCK7.81>100>12.8
Compound 1bA/WSN/33 (H1N1)MDCK4.32>100>23.1
H-78A/Puerto Rico/8/34 (H1N1)MDCK0.25>100>400
H-83A/Puerto Rico/8/34 (H1N1)MDCK0.18>100>555

Experimental Protocols

The validation of antiviral activity relies on robust and reproducible experimental protocols. The following are standard methodologies used in the studies cited.

Cell and Virus Culture

Madin-Darby canine kidney (MDCK) cells are most commonly used for influenza virus propagation and antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator. Influenza A virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication by a compound.

G cluster_0 Plaque Reduction Assay Workflow A Seed MDCK cells in 6-well plates B Incubate until confluent monolayer forms A->B C Wash cells with PBS B->C D Infect cells with influenza virus (e.g., 100 PFU) for 1 hour C->D E Remove virus inoculum D->E F Overlay cells with agar containing DMEM, trypsin, and varying concentrations of test compound E->F G Incubate for 48-72 hours at 37°C F->G H Fix cells with 4% paraformaldehyde G->H I Stain with crystal violet H->I J Count plaques and calculate EC50 I->J

Caption: Workflow of a typical plaque reduction assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a test compound.

  • Cell Seeding: MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated from the dose-response curve.

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of action for amantadine and many of its derivatives is the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell endosome. By blocking this channel, the compounds prevent the acidification of the virion interior, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.

G cluster_0 Influenza A Viral Entry and Uncoating cluster_1 Host Cell cluster_2 M2 Proton Channel Action Endosome Endosome Uncoating Viral Uncoating Cytoplasm Cytoplasm Virus Influenza A Virus Attachment Attachment and Entry (Endocytosis) Virus->Attachment Attachment->Endosome Replication Viral Replication H_ions H+ ions M2_channel M2 Proton Channel H_ions->M2_channel acidification vRNP_release vRNP Release M2_channel->vRNP_release Adamantane Adamantane Compound Block Blockage Adamantane->Block Block->M2_channel

Caption: Inhibition of the M2 proton channel by adamantane compounds.

Conclusion

Adamantane-based compounds remain a significant area of research in the development of anti-influenza drugs. While resistance to older drugs like amantadine is widespread, newer derivatives show promise in overcoming this challenge. The methodologies and data presented here provide a framework for the continued evaluation and comparison of these and other novel antiviral agents. It is imperative that research continues to focus on compounds with high selectivity indices and novel mechanisms of action to combat the ever-evolving influenza virus.

Comparative Docking Analysis of Adamantane Derivatives Against Viral and Cancer Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies for adamantane derivatives targeting two distinct proteins crucial in disease: the SARS-CoV-2 main protease (Mpro) and histone deacetylase 8 (HDAC8). The data presented highlights the potential of the adamantane scaffold in designing potent inhibitors for both antiviral and anticancer applications.

Quantitative Performance Comparison

Molecular docking simulations predict the binding affinity between a ligand (adamantane derivative) and a target protein. This affinity is often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The table below summarizes the docking scores for representative adamantane derivatives against their respective targets, compiled from recent computational studies.

Derivative ClassTarget ProteinSpecific Derivative ExamplePredicted Binding Energy (kcal/mol)Experimental Validation
Adamantane-ThiadiazoleSARS-CoV-2 MproN-(4-acetylphenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine-8.5N/A in cited study
Adamantane-AmideSARS-CoV-2 Mpro(R)-N-(4-(cyanomethyl)phenyl)-1-(adamantan-1-yl)pyrrolidine-2-carboxamide-7.9N/A in cited study
Adamantane-Hydroxamic AcidHDAC8N-hydroxy-4-((1r,3r,5r,7r)-tricyclo[3.3.1.13,7]decan-1-ylmethoxy)benzamide-7.2IC50 = 5.2 µM
Adamantane-BenzamideHDAC84-((adamantan-1-yl)methoxy)-N-(2-aminophenyl)benzamide-6.8N/A in cited study

Workflow for Comparative Molecular Docking

The following diagram illustrates a standard workflow for performing comparative in-silico docking studies, from initial setup to final analysis.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison p1 Select Target Protein (e.g., PDB ID: 6LU7 for Mpro) p2 Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges p1->p2 d1 Define Grid Box (Active Site of Target) p2->d1 l1 Select Adamantane Ligands l2 Prepare Ligands: - 2D to 3D conversion - Energy minimization l1->l2 d2 Run Docking Algorithm (e.g., AutoDock Vina) l2->d2 d1->d2 a1 Extract Binding Energies (kcal/mol) d2->a1 a2 Analyze Binding Poses (H-bonds, hydrophobic interactions) d2->a2 a3 Compare Derivatives (Rank by binding energy) a1->a3 a2->a3 a4 Lead Candidates a3->a4 Select Top Candidates for Experimental Validation

Figure 1. A generalized workflow for in-silico molecular docking studies.

Experimental Protocols

The methodologies summarized below are representative of the protocols used in the referenced docking studies.

Protein and Ligand Preparation:

  • Protein Structure: The crystal structures of target proteins were obtained from the Protein Data Bank (PDB). For instance, the structure of SARS-CoV-2 Mpro in complex with an inhibitor (PDB ID: 6LU7) is commonly used.

  • Preparation: Before docking, all water molecules and non-essential ions were removed from the protein structure. Polar hydrogen atoms and Kollman charges were added using software like AutoDock Tools.

  • Ligand Structure: The 2D structures of the adamantane derivatives were sketched using chemical drawing software and then converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation:

  • Software: AutoDock Vina, integrated within AutoDock Tools, is frequently employed for molecular docking simulations.

  • Grid Box: A grid box was defined to encompass the active site of the target protein. For SARS-CoV-2 Mpro, the grid box is typically centered on the catalytic dyad (Cys145 and His41).

  • Docking Execution: The docking simulation was run with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough search of the conformational space. The simulation returns multiple binding poses for each ligand, ranked by their binding energy.

  • Analysis: The pose with the lowest binding energy was selected as the most probable binding mode. These poses were then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, using software like PyMOL or Discovery Studio.

Target Signaling Pathway: HDAC8 Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by modifying chromatin structure. HDAC8 is often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes. Adamantane derivatives can be designed to inhibit HDAC8, thereby promoting the re-expression of these essential genes.

G Histone Histone Protein Tail (with Acetyl Group) Deacetylation Deacetylation Histone->Deacetylation target HDAC8 HDAC8 Enzyme HDAC8->Deacetylation catalyzes Chromatin Chromatin Condensation Deacetylation->Chromatin Silencing Tumor Suppressor Gene Silencing Chromatin->Silencing Adamantane Adamantane-based HDAC8 Inhibitor Adamantane->Inhibition Inhibition->HDAC8 inhibits Reversal Chromatin Relaxation & Gene Expression Inhibition->Reversal leads to

Figure 2. Mechanism of action for an adamantane-based HDAC8 inhibitor.

Safety Operating Guide

Personal protective equipment for handling 3-(1-Adamantyl)-2,4-pentanedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling 3-(1-Adamantyl)-2,4-pentanedione based on the safety data for the closely related compound, 2,4-pentanedione (Acetylacetone). While the adamantyl group is generally of low reactivity, specific handling and safety protocols should be guided by a Safety Data Sheet (SDS) for this compound (CAS 102402-84-6) when available. The information herein is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side-shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if containers are sealed and intact
Weighing and Aliquoting (in a ventilated enclosure) Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRequired if dust or aerosols are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.
Solution Preparation and Handling Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant laboratory coat or apronRequired if vapors may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Waste Disposal Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant laboratory coat or apronNot generally required for sealed waste containers.

II. Safe Handling and Operational Plans

Adherence to standard operating procedures is essential for the safe handling of this compound at every stage.

A. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number (102402-84-6), and appropriate hazard warnings.

  • Wear safety glasses and chemical-resistant gloves during inspection.

  • If the container is compromised, immediately move it to a chemical fume hood and follow emergency spill procedures.

B. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2]

  • Keep containers tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Ensure the storage area is clearly marked with the identity of the stored chemical.

C. Use and Experimental Protocols:

  • All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is readily accessible.

  • Use non-sparking tools and equipment to prevent ignition sources.

  • Ground all equipment to prevent the buildup of static electricity.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

D. Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain or in the general trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

III. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

A. In Case of Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

B. In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing and shoes while flushing.

  • Seek medical attention if irritation develops or persists.

C. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

D. In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

E. In Case of a Spill:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

IV. Visualized Workflows and Relationships

Experimental Workflow for Handling this compound

G prep Preparation - Don PPE - Prepare work area in fume hood weigh Weighing - Use anti-static weigh paper - Record weight prep->weigh Proceed dissolve Dissolution - Add solvent slowly - Gentle stirring/sonication weigh->dissolve Transfer reaction Reaction - Add to reaction vessel - Monitor reaction dissolve->reaction Introduce cleanup Cleanup - Quench reaction if necessary - Clean glassware reaction->cleanup Completion waste Waste Disposal - Segregate waste streams - Label waste containers cleanup->waste Dispose

Caption: A flowchart outlining the standard operating procedure for handling this compound.

Emergency Response Logical Relationships

G cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air skin_contact Skin Contact flush_skin Flush Skin with Water skin_contact->flush_skin eye_contact Eye Contact flush_eyes Flush Eyes with Water eye_contact->flush_eyes ingestion Ingestion rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical if irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: A diagram illustrating the logical relationships for emergency response actions to an exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Adamantyl)-2,4-pentanedione
Reactant of Route 2
3-(1-Adamantyl)-2,4-pentanedione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。